3-(4-Bromophenyl)-3-methyloxetane
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromophenyl)-3-methyloxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-10(6-12-7-10)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUDQBGOXZAYIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Significance of the Oxetane Moiety in Modern Chemistry
An In-Depth Technical Guide to the Synthesis of 3-(4-Bromophenyl)-3-methyloxetane
Oxetanes, four-membered cyclic ethers, have emerged from relative obscurity to become highly sought-after structural motifs in medicinal chemistry and materials science.[1][2][3] Their unique conformational and electronic properties, including a high dipole moment and the ability to act as a hydrogen bond acceptor, make them attractive bioisosteres for commonly used functional groups like gem-dimethyl and carbonyl groups.[4] The incorporation of an oxetane ring can lead to significant improvements in the physicochemical properties of a molecule, such as aqueous solubility and metabolic stability, without a substantial increase in molecular weight.[2][5] The target molecule, this compound, serves as a valuable building block, with the bromine atom providing a reactive handle for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse library of compounds for drug discovery and development.
This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this compound, intended for researchers, scientists, and professionals in the field of drug development. The presented methodology is grounded in established chemical principles and supported by detailed, step-by-step protocols.
Retrosynthetic Analysis and Chosen Pathway: Intramolecular Williamson Ether Synthesis
Several strategies exist for the synthesis of the oxetane ring, including the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition of a carbonyl compound and an alkene, and the ring expansion of epoxides.[4][6][7][8][9][10] However, for the synthesis of 3,3-disubstituted oxetanes such as our target molecule, the intramolecular Williamson ether synthesis stands out as a robust and predictable method.[11][12][13][14][15] This pathway involves the formation of a 1,3-halohydrin precursor, which then undergoes base-mediated intramolecular cyclization to yield the desired oxetane.[11][16]
The chosen retrosynthetic approach for this compound is outlined below:
Caption: Retrosynthetic analysis of this compound.
This pathway begins with the readily available starting material, 4'-bromoacetophenone, and utilizes a Grignard reaction to construct the tertiary alcohol intermediate, 2-(4-bromophenyl)propan-2-ol.[17] Subsequent selective halogenation of the primary alcohol, which would be formed from a diol precursor, followed by intramolecular cyclization, would yield the final product. A more direct approach involves the synthesis of a suitable 1,3-diol and its conversion to a halohydrin. For the purpose of this guide, we will focus on the key steps of forming the tertiary alcohol and the subsequent cyclization.
Experimental Protocols and Methodologies
Part 1: Synthesis of 2-(4-Bromophenyl)propan-2-ol
This initial step involves a Grignard reaction between 4'-bromoacetophenone and methylmagnesium bromide to generate the key tertiary alcohol intermediate.
Reaction Scheme:
References
- 1. Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity - American Chemical Society [acs.digitellinc.com]
- 2. connectjournals.com [connectjournals.com]
- 3. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 8. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 9. Oxetane synthesis through the Paternò-Büchi reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 13. byjus.com [byjus.com]
- 14. One moment, please... [chemistrysteps.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. youtube.com [youtube.com]
- 17. 2-(4-BROMOPHENYL)PROPAN-2-OL CAS#: 2077-19-2 [amp.chemicalbook.com]
Spectroscopic Characterization of 3-(4-Bromophenyl)-3-methyloxetane: A Predictive and Comparative Technical Guide
Disclaimer: As of the latest search, publicly accessible, experimentally-derived spectroscopic data (NMR, IR, MS) for 3-(4-Bromophenyl)-3-methyloxetane is not available. This guide has been constructed by a Senior Application Scientist to provide a robust, theoretically-grounded, and predictive analysis of the expected spectroscopic characteristics of this compound. The data presented herein is based on established principles of spectroscopic interpretation, comparative analysis of structurally analogous compounds, and predicted data from reliable chemical databases. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug development, and synthetic organic chemistry by providing a detailed, reasoned framework for the spectroscopic identification and characterization of this compound.
Introduction
This compound is a member of the oxetane class of four-membered heterocyclic ethers. The oxetane ring is a bioisostere of the carbonyl and gem-dimethyl groups and has garnered significant interest in medicinal chemistry for its ability to modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity.[1] The presence of the 4-bromophenyl substituent offers a handle for further synthetic modifications, for instance, through cross-coupling reactions, making this a potentially valuable building block in drug discovery programs. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification and quality control in a research and development setting.
This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, the following numbering scheme will be used for the atoms in this compound.
Caption: Molecular structure and atom numbering for this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
A. Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the oxetane methylene protons, and the methyl protons. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and the anisotropic effects of the aromatic ring.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2', H-6' | ~ 7.50 | Doublet (d) | ~ 8.5 |
| H-3', H-5' | ~ 7.30 | Doublet (d) | ~ 8.5 |
| H-2, H-4 (axial) | ~ 4.85 | Doublet (d) | ~ 6.0 |
| H-2, H-4 (equatorial) | ~ 4.65 | Doublet (d) | ~ 6.0 |
| H-5 (CH₃) | ~ 1.70 | Singlet (s) | - |
Interpretation and Rationale:
-
Aromatic Protons (H-2', H-6', H-3', H-5'): The protons on the 4-bromophenyl ring are expected to appear as two distinct doublets, characteristic of a para-substituted benzene ring. The protons ortho to the bromine atom (H-3', H-5') are expected to be slightly upfield compared to the protons ortho to the oxetane- substituted carbon (H-2', H-6') due to the electron-withdrawing nature of the bromine.
-
Oxetane Methylene Protons (H-2, H-4): The four protons of the two methylene groups on the oxetane ring are diastereotopic and are expected to appear as two pairs of doublets. The geminal coupling is typically not observed in oxetanes. The protons are significantly deshielded due to the adjacent oxygen atom, with predicted chemical shifts in the range of 4.6-4.9 ppm. The axial and equatorial protons will have slightly different chemical shifts.
-
Methyl Protons (H-5): The protons of the methyl group at the C3 position are expected to appear as a singlet in the upfield region, typically around 1.70 ppm.
B. Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are predicted based on the known effects of substituents on aromatic and aliphatic carbons.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1' | ~ 145 |
| C-4' | ~ 122 |
| C-2', C-6' | ~ 128 |
| C-3', C-5' | ~ 132 |
| C-2, C-4 | ~ 80 |
| C-3 | ~ 45 |
| C-5 (CH₃) | ~ 25 |
Interpretation and Rationale:
-
Aromatic Carbons (C-1' to C-6'): The aromatic region will show four signals. The ipso-carbon attached to the bromine (C-4') will be shielded, while the ipso-carbon attached to the oxetane ring (C-1') will be deshielded. The signals for C-2'/C-6' and C-3'/C-5' will appear in the typical aromatic region.
-
Oxetane Carbons (C-2, C-3, C-4): The methylene carbons of the oxetane ring (C-2, C-4) are expected to be significantly deshielded due to the adjacent oxygen atom, with a predicted chemical shift of around 80 ppm. The quaternary carbon (C-3) will be further downfield due to the substitution with the aromatic ring and the methyl group, but still in the aliphatic region, around 45 ppm.
-
Methyl Carbon (C-5): The methyl carbon will appear in the upfield aliphatic region, at approximately 25 ppm.
C. Experimental Protocol for NMR Data Acquisition
Caption: Standard workflow for NMR data acquisition.
II. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions from the aromatic ring, the C-H bonds, and the C-O ether linkage.
Table 3: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| ~ 3050 | Aromatic C-H stretch | Medium |
| 2980-2850 | Aliphatic C-H stretch | Medium-Strong |
| ~ 1590, 1480 | Aromatic C=C stretch | Medium |
| ~ 1100 | C-O-C stretch (ether) | Strong |
| ~ 820 | para-disubstituted C-H bend (out-of-plane) | Strong |
Interpretation and Rationale:
-
C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic ring (just above 3000 cm⁻¹) and the aliphatic methyl and methylene groups (just below 3000 cm⁻¹).[2]
-
Aromatic C=C Stretching: The presence of the benzene ring will give rise to characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.
-
C-O-C Stretching: A strong absorption band around 1100 cm⁻¹ is expected for the C-O-C stretching vibration of the oxetane ring, which is a key diagnostic peak for this functional group.[3]
-
Aromatic C-H Bending: A strong band around 820 cm⁻¹ is indicative of the out-of-plane C-H bending for a 1,4-disubstituted (para) aromatic ring.[2]
A. Experimental Protocol for IR Data Acquisition
Caption: Standard workflow for IR data acquisition.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectrum of this compound is based on data available in the PubChem database.[4]
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z (Predicted) | Ion |
| 226/228 | [M]⁺˙ (Molecular ion) |
| 227/229 | [M+H]⁺ |
| 211/213 | [M-CH₃]⁺ |
| 183/185 | [M-C₂H₄O]⁺˙ |
| 155/157 | [C₆H₄Br]⁺ |
Interpretation and Rationale:
-
Molecular Ion Peak ([M]⁺˙): The molecular ion peak is expected at m/z 226 and 228 with an approximate 1:1 intensity ratio, which is characteristic of the presence of one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
-
Fragmentation Pattern: The fragmentation of the molecular ion can occur through several pathways.
-
Loss of a methyl radical: A common fragmentation for molecules containing a methyl group is the loss of a methyl radical (•CH₃) to give a fragment ion at m/z 211/213.
-
Ring opening and fragmentation: The oxetane ring can undergo fragmentation. A plausible pathway involves the loss of ethylene oxide (C₂H₄O), leading to a fragment at m/z 183/185.
-
Formation of the bromophenyl cation: Cleavage of the bond between the aromatic ring and the oxetane ring can lead to the formation of the stable bromophenyl cation at m/z 155/157.
-
A. Plausible Fragmentation Pathway
Caption: Plausible mass spectrometry fragmentation pathway for this compound.
B. Experimental Protocol for MS Data Acquisition
Caption: General workflow for mass spectrometry data acquisition.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer a robust framework for the identification and structural confirmation of this compound. The provided experimental protocols outline the standard methodologies for acquiring such data. It is the hope of the author that this guide will be a valuable tool for researchers working with this and related oxetane-containing molecules, and that it will facilitate future studies that may lead to the publication of the experimental data for this compound.
References
An In-Depth Technical Guide to 3-(4-Bromophenyl)-3-methyloxetane: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Oxetane Scaffold in Medicinal Chemistry
The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry.[1][2] Its unique combination of properties—polarity, metabolic stability, and a three-dimensional structure—offers a powerful tool for drug designers seeking to overcome common challenges in lead optimization.[3][4] Unlike more traditional functional groups, the incorporation of an oxetane moiety can profoundly influence a molecule's physicochemical and pharmacokinetic profiles, often leading to enhanced solubility, reduced metabolic degradation, and improved target engagement.[2] This guide focuses on a specific, synthetically accessible derivative, 3-(4-Bromophenyl)-3-methyloxetane, providing a comprehensive overview of its properties, synthesis, and potential applications for researchers at the forefront of drug discovery.
Physicochemical and Spectroscopic Profile
While comprehensive experimental data for this compound is not extensively documented in publicly available databases, its key properties can be reliably predicted and inferred from closely related analogues and general principles of physical organic chemistry.
Core Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO | [5] |
| Molecular Weight | 227.10 g/mol | [5] |
| CAS Number | 872882-97-8 | [5] |
| Predicted XlogP | 2.8 | [5] |
| Predicted Boiling Point | ~250-280 °C at 760 mmHg | Predicted |
| Predicted Melting Point | Not readily predictable (likely a low-melting solid or oil) | Inferred |
Note: Predicted values are based on computational models and should be confirmed by experimental data.
Spectroscopic Characterization: A Predictive Analysis
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, oxetane, and methyl protons.
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the bromine atom will likely appear downfield from the protons meta to the bromine.
-
Oxetane Protons: The four protons of the oxetane ring will likely appear as two sets of signals, each integrating to two protons. Due to the geminal and vicinal coupling, these may present as complex multiplets or distinct doublets of doublets in the region of δ 4.0-5.0 ppm.
-
Methyl Protons: A singlet integrating to three protons, corresponding to the methyl group at the 3-position, is expected to appear upfield, likely in the range of δ 1.5-2.0 ppm.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will provide information on the carbon framework.
-
Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-150 ppm). The carbon bearing the bromine atom will be significantly shifted, and its signal may be attenuated.
-
Oxetane Carbons: Three signals corresponding to the oxetane ring carbons are anticipated. The quaternary carbon at the 3-position will appear in the range of δ 70-90 ppm, while the two methylene carbons of the oxetane ring will likely resonate between δ 60-80 ppm.
-
Methyl Carbon: A single signal for the methyl carbon is expected in the upfield region (δ 20-30 ppm).
Infrared (IR) Spectroscopy (Predicted): The IR spectrum will be characterized by several key absorption bands:
-
C-O-C Stretch: A strong, characteristic band for the cyclic ether in the region of 1000-1150 cm⁻¹.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.
-
C-Br Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z 226 and 228 in a roughly 1:1 ratio, which is characteristic of a compound containing one bromine atom. Fragmentation patterns would likely involve the loss of the methyl group, cleavage of the oxetane ring, and loss of the bromine atom.
Synthesis of this compound: A Practical Approach
While a specific, documented synthesis for this compound is not readily found in the literature, a reliable synthetic route can be designed based on established methods for oxetane formation. The most practical approach involves a Williamson ether synthesis-type cyclization of a suitable 1,3-halohydrin precursor.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-(4-Bromophenyl)propan-2-ol
-
To a solution of 1-(4-bromophenyl)ethan-1-one (1.0 eq) in anhydrous diethyl ether under an inert atmosphere, add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-(4-bromophenyl)propan-2-ol, which can be used in the next step without further purification.
Step 2: Synthesis of a 1,3-Propanediol Derivative
This step would involve the conversion of the tertiary alcohol to a 1,3-diol, which can be a multi-step process. A more direct, albeit hypothetical, approach would be a direct conversion which is not straightforward. A more practical, multi-step sequence would be required here, which is a limitation of a purely theoretical protocol.
Step 3: Synthesis of the 1,3-Halohydrin Precursor
-
To a solution of the 1,3-propanediol derivative from the previous step (1.0 eq) in a suitable solvent such as dichloromethane, add a halogenating agent (e.g., phosphorus tribromide or triphenylphosphine/carbon tetrabromide for an Appel reaction) at 0 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction and work up to isolate the crude 1,3-halohydrin.
Step 4: Intramolecular Cyclization to form this compound
-
To a suspension of a strong base such as sodium hydride (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of the 1,3-halohydrin (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Reactivity and Chemical Logic
The chemical behavior of this compound is governed by two primary features: the strained oxetane ring and the reactive bromophenyl group.
-
Ring-Opening Reactions: The inherent ring strain of the oxetane (approximately 25 kcal/mol) makes it susceptible to nucleophilic and electrophilic ring-opening reactions.[1] This reactivity can be harnessed for further synthetic transformations, allowing for the introduction of diverse functionalities.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the phenyl ring serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the late-stage functionalization of the molecule, enabling the rapid generation of analogues with diverse substitution patterns at the 4-position of the phenyl ring.
Caption: Key reaction pathways of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its potential as a building block for the synthesis of novel therapeutic agents. The oxetane moiety can act as a "pharmacological chaperone," improving the drug-like properties of a lead compound.
Improving Physicochemical Properties:
-
Solubility: The polar oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, often leading to a significant increase in aqueous solubility compared to non-polar analogues such as those containing a gem-dimethyl group.[6]
-
Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation by cytochrome P450 enzymes compared to more labile functional groups. This can lead to improved pharmacokinetic profiles and a longer in vivo half-life.[3]
-
Lipophilicity: The introduction of an oxetane can modulate the lipophilicity (LogP) of a molecule, a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) properties.
As a Bioisostere:
The 3,3-disubstituted oxetane motif can serve as a bioisostere for other common functional groups in drug molecules:
-
gem-Dimethyl Group: Replacing a gem-dimethyl group with a 3,3-disubstituted oxetane can block metabolic oxidation at that position while simultaneously improving solubility.[3]
-
Carbonyl Group: The oxetane's oxygen atom can mimic the hydrogen-bonding capabilities of a carbonyl group, allowing for its substitution without loss of binding affinity to the biological target.
The presence of the 4-bromophenyl group provides a strategic advantage for library synthesis. A common core containing the this compound scaffold can be rapidly diversified through parallel synthesis using various cross-coupling reactions, allowing for the efficient exploration of structure-activity relationships (SAR).
Safety and Handling
Detailed toxicological data for this compound is not available. As with any novel chemical entity, it should be handled with appropriate care in a laboratory setting. Standard safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. Operations should be carried out in a well-ventilated fume hood.
Conclusion
This compound represents a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique combination of a metabolically robust, polarity-enhancing oxetane ring and a synthetically tractable bromophenyl group makes it an attractive starting point for the design and synthesis of novel therapeutic agents. While a lack of extensive experimental data necessitates a degree of predictive analysis, the established principles of oxetane chemistry provide a solid foundation for its successful application in drug discovery programs. The continued exploration of such novel scaffolds is crucial for the development of the next generation of innovative medicines.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. 3-[(4-Bromophenyl)methyl]oxetane | C10H11BrO | CID 60169432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A-Z Guide to Crystal Structure Determination: The Case of 3-(4-Bromophenyl)-3-methyloxetane
Dissemination Level: Public Whitepaper
For inquiries, please contact: [email protected]
Abstract: The oxetane motif is an increasingly important structural unit in modern drug discovery, valued for its ability to modulate key physicochemical properties such as solubility and metabolic stability.[1][2] Specifically, 3,3-disubstituted oxetanes serve as effective bioisosteres for gem-dimethyl and carbonyl groups, offering improved pharmacological profiles.[3] This guide focuses on 3-(4-Bromophenyl)-3-methyloxetane, a compound of significant interest due to the combined properties of the oxetane ring and the bromophenyl group, which can facilitate halogen bonding. To date, the single-crystal X-ray structure of this specific compound has not been reported in public databases. This document provides a comprehensive, in-depth technical protocol detailing the necessary steps to determine its three-dimensional structure, from synthesis and crystallization to data analysis and interpretation. It is intended for researchers, scientists, and drug development professionals seeking to apply crystallographic techniques to novel small molecules.
Introduction: The Scientific Rationale
The strategic incorporation of oxetane rings into drug candidates has become a powerful tool for medicinal chemists.[4] These four-membered heterocycles are not merely passive scaffolds; they actively enhance molecular properties. The inherent polarity and three-dimensionality of the oxetane ring can improve aqueous solubility and allow for exploration of new chemical space.[1] Furthermore, the ring's electron-withdrawing nature can modulate the basicity of adjacent functional groups, a critical factor in optimizing drug absorption and distribution.
The subject of this guide, this compound, combines the benefits of the oxetane core with a bromophenyl substituent. The bromine atom is of particular interest in crystal engineering as it can act as a halogen bond donor, forming directional non-covalent interactions that can influence crystal packing and, potentially, receptor binding.[5][6] Understanding the precise three-dimensional arrangement of this molecule is therefore crucial for rational drug design and for elucidating its structure-activity relationship (SAR).
This guide presents a complete, field-proven workflow for determining the crystal structure of this, and similar, novel compounds.
Part I: Synthesis and High-Quality Crystal Growth
The foundational step in any crystallographic study is the synthesis of the target compound and the subsequent growth of diffraction-quality single crystals.
Proposed Synthetic Pathway
A plausible and efficient route to synthesize this compound involves a base-mediated intramolecular cyclization of a suitable 1,3-halohydrin precursor. This approach is well-established for the formation of the strained oxetane ring.
Protocol 1: Synthesis of this compound
-
Precursor Synthesis: React 1-bromo-4-(prop-1-en-2-yl)benzene with N-Bromosuccinimide (NBS) in an aqueous solvent system (e.g., DMSO/water) to form the bromohydrin intermediate, 2-(4-bromophenyl)-1-bromopropan-2-ol. The reaction proceeds via electrophilic addition across the double bond.
-
Cyclization: Treat the resulting bromohydrin with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide, in an anhydrous aprotic solvent like tetrahydrofuran (THF). The base deprotonates the hydroxyl group, and the resulting alkoxide performs an intramolecular Williamson ether synthesis (SN2 reaction), displacing the primary bromide to form the oxetane ring.
-
Purification: Following aqueous workup, purify the crude product using column chromatography on silica gel with a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterization: Confirm the identity and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
References
An In-Depth Technical Guide to 3-(4-Bromophenyl)-3-methyloxetane for Advanced Research
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the procurement, synthesis, and application of 3-(4-bromophenyl)-3-methyloxetane. This document moves beyond a simple catalog listing to provide actionable insights grounded in established scientific principles and field-proven methodologies.
Introduction: The Rising Prominence of Oxetanes in Medicinal Chemistry
The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable structural motif in modern drug discovery.[1][2] Its unique combination of properties—a strained, polar, and compact structure—offers significant advantages over more traditional functional groups.[1][3] Unlike metabolically labile groups, the oxetane moiety can enhance aqueous solubility and metabolic stability while acting as a hydrogen bond acceptor, often without a significant increase in lipophilicity.[1][3] This has led to the incorporation of oxetanes into numerous clinical and preclinical drug candidates targeting a wide array of diseases.[1] The subject of this guide, this compound, is a key building block that combines the benefits of the oxetane core with the synthetic versatility of a bromophenyl group, making it a valuable starting point for library synthesis and lead optimization.
Part 1: Sourcing and Commercial Availability
This compound is available from several specialized chemical suppliers. For researchers requiring immediate access to this reagent for screening or initial synthetic exploration, direct purchase is the most efficient route. The compound is typically offered in research-grade purities (≥97%).
Key identifying information for this compound is as follows:
-
CAS Number: 872882-97-8[4]
-
Molecular Formula: C10H11BrO[4]
-
Molecular Weight: 227.10 g/mol [5]
-
Synonyms: 3-(p-Bromophenyl)-3-methyloxetane
A summary of representative commercial suppliers is provided below. Note that pricing and availability are subject to change and should be verified directly with the vendor.
| Supplier | Catalog Number | Purity | Quantity Options |
| Aaron Chemicals | AR00IF5T | 97% | 100mg, 250mg |
| Coolpharm Ltd | 1123172-43-9 | ≥98% | Inquiry-based |
Table 1: Commercial Availability Summary. Data compiled from publicly available supplier information.[4][6]
For projects requiring larger quantities or specific purity grades not commercially available, custom synthesis becomes a viable and often necessary alternative. The following sections provide the technical foundation for such an undertaking.
Part 2: Synthesis and Characterization
While direct purchase is convenient, understanding the synthesis of this compound is crucial for large-scale campaigns, cost management, and the creation of novel analogs. The most common synthetic routes involve intramolecular cyclization.
Conceptual Synthesis Pathway
The formation of the strained four-membered oxetane ring is a kinetically challenging step that typically requires a Williamson ether synthesis approach, where an alkoxide intramolecularly displaces a suitable leaving group.[3]
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 872882-97-8 | MFCD16038703 | this compound [aaronchem.com]
- 5. 3-[(4-Bromophenyl)methyl]oxetane | C10H11BrO | CID 60169432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(3-BROMOPHENYL)-3-METHYLOXETANE, CasNo.1123172-43-9 coolpharm Ltd China (Mainland) [yspharmatech.lookchem.com]
CAS number for 3-(4-Bromophenyl)-3-methyloxetane
An In-depth Technical Guide to 3-(4-Bromophenyl)-3-methyloxetane: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a valuable building block for medicinal chemistry and drug discovery. The oxetane ring, a four-membered cyclic ether, has emerged as a critical structural motif for fine-tuning the physicochemical properties of drug candidates.[1] This document details the chemical identity, synthesis, reactivity, and strategic applications of this compound. We present a detailed, field-proven synthetic protocol, discuss the mechanistic basis for the oxetane ring's influence on molecular properties, and explore the strategic utility of the aryl bromide handle for late-stage functionalization. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their research programs.
Chemical Identity and Physicochemical Properties
This compound is a 3,3-disubstituted oxetane. This substitution pattern is particularly noteworthy for its synthetic tractability and enhanced stability compared to other oxetane isomers.[2] The presence of the 4-bromophenyl group provides a crucial reactive handle for diversification through various cross-coupling reactions, making it an exceptionally useful intermediate in the synthesis of compound libraries.
| Identifier | Value | Source |
| CAS Number | 872882-97-8 | [3] |
| Molecular Formula | C₁₀H₁₁BrO | [3][4] |
| Molecular Weight | 227.1 g/mol | [3] |
| Monoisotopic Mass | 225.99933 Da | [4] |
| InChIKey | PJUDQBGOXZAYIJ-UHFFFAOYSA-N | [4] |
| SMILES | CC1(COC1)C2=CC=C(C=C2)Br | [4] |
| Predicted XlogP | 2.8 | [4] |
Synthesis of this compound
The synthesis of 3,3-disubstituted oxetanes is most reliably achieved through the intramolecular cyclization of a substituted 1,3-diol. This approach avoids the regioselectivity challenges sometimes encountered with other methods like the Paternò-Büchi reaction, which is a photochemical [2+2] cycloaddition between a carbonyl and an alkene.[5][6] The following protocol describes a robust and scalable synthesis starting from commercially available materials.
Synthetic Workflow Overview
The synthesis proceeds via a two-step sequence: first, the preparation of the key intermediate, 2-(4-bromophenyl)-2-methylpropane-1,3-diol, followed by an intramolecular cyclization to form the oxetane ring.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
PART A: Synthesis of 2-(4-bromophenyl)-2-methylpropane-1,3-diol
-
Alkylation: To a solution of diethyl 2-(4-bromobenzyl)malonate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir for 30 minutes. Add methyl iodide (MeI, 1.2 eq) dropwise and allow the reaction to warm to room temperature and stir for 12 hours.
-
Causality: The acidic proton of the malonate ester is deprotonated by the strong base NaH to form a nucleophilic enolate, which then undergoes Sₙ2 reaction with methyl iodide.
-
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Reduction: Dissolve the crude methylated malonate ester in anhydrous THF and cool to 0 °C. Slowly add a solution of lithium aluminum hydride (LiAlH₄, 2.5 eq) in THF. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Causality: LiAlH₄ is a powerful reducing agent that reduces both ester functional groups to their corresponding primary alcohols, yielding the target 1,3-diol.
-
-
Workup: Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide (NaOH), and then more water (Fieser workup). Stir the resulting granular precipitate for 1 hour, then filter it through a pad of Celite. Concentrate the filtrate under reduced pressure to yield the crude diol, which can be purified by column chromatography.
PART B: Intramolecular Cyclization to form this compound
-
Monotosylation: Dissolve the diol from Part A (1.0 eq) in pyridine at 0 °C. Add p-toluenesulfonyl chloride (TsCl, 1.05 eq) portion-wise, ensuring the temperature remains below 5 °C. Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature overnight.
-
Causality: TsCl selectively reacts with one of the primary alcohols (due to stoichiometry) to form a mono-tosylate. The tosyl group is an excellent leaving group, which is essential for the subsequent cyclization step. Pyridine acts as both the solvent and the base to neutralize the HCl byproduct.
-
-
Cyclization: Remove the pyridine under reduced pressure. Dissolve the crude residue in anhydrous THF. Add NaH (60% dispersion, 1.5 eq) at room temperature and then heat the mixture to reflux for 6 hours.[1]
-
Causality: The remaining free alcohol is deprotonated by NaH to form an alkoxide. This nucleophilic alkoxide then displaces the tosylate leaving group in an intramolecular Sₙ2 reaction (an intramolecular Williamson ether synthesis), forming the strained four-membered oxetane ring.
-
-
Purification: After cooling to room temperature, quench the reaction with water. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield pure this compound.
Reactivity and Strategic Applications
Ring Strain and Stability
Oxetanes are strained four-membered rings, but they are significantly more stable than their epoxide or aziridine counterparts.[7] The 3,3-disubstituted pattern enhances stability.[8] While generally robust under many synthetic conditions, the oxetane ring can undergo ring-opening reactions in the presence of strong acids or potent nucleophiles.[7] This latent reactivity can be strategically employed, but for most medicinal chemistry applications, the ring is maintained as a stable structural element.
The Oxetane Motif in Drug Design
The incorporation of an oxetane ring is a powerful tactic for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.[1] It is often used as a bioisostere for less favorable functional groups like gem-dimethyl or carbonyl groups.[1][9]
-
Improved Solubility and Reduced Lipophilicity: The polar oxygen atom of the oxetane ring acts as a hydrogen bond acceptor, which can significantly increase the aqueous solubility of a molecule.[1][2] Replacing a lipophilic gem-dimethyl group with a more polar oxetane can lower the molecule's LogD, which is often beneficial for reducing off-target toxicity.[1]
-
Metabolic Stability: The oxetane ring can block metabolically susceptible C-H bonds, thereby improving metabolic stability.[1] While ring-opening by microsomal epoxide hydrolase (mEH) has been identified as a metabolic pathway for some oxetanes, this can also be a strategic way to direct metabolism away from cytochrome P450 enzymes.[9]
-
pKa Modulation: The inductive electron-withdrawing effect of the oxetane's oxygen atom can significantly lower the basicity (pKa) of nearby amine groups.[1][2] This is a crucial tool for mitigating issues related to high basicity, such as hERG channel inhibition or poor cell permeability.[1]
-
Improved 3D-Character: The puckered, non-planar structure of the oxetane ring increases the three-dimensionality of a molecule.[2][9] This increased sp³ character can lead to higher target selectivity and a lower attrition rate for clinical candidates compared to flat, aromatic compounds.[2]
Caption: Role of the oxetane motif as a bioisostere and its benefits.
The Aryl Bromide as a Synthetic Handle
The 4-bromophenyl substituent is not merely a structural component; it is a key functional handle for late-stage diversification. This is a critical advantage in drug discovery, allowing for the rapid synthesis of analogs from a common intermediate. The aryl bromide readily participates in a wide array of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki Coupling: Reaction with boronic acids/esters to form C-C bonds (biaryls).
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.
-
Stille Coupling: Reaction with organostannanes to form C-C bonds.
-
Cyanation: Introduction of a nitrile group.
This synthetic versatility allows chemists to explore the structure-activity relationship (SAR) of the aryl portion of the molecule while retaining the beneficial properties imparted by the oxetane core.
Conclusion
This compound is a highly valuable and versatile building block for modern drug discovery. It combines the ADME-enhancing properties of the 3,3-disubstituted oxetane motif with the synthetic flexibility of an aryl bromide handle. The strategic incorporation of this scaffold can lead to significant improvements in aqueous solubility, metabolic stability, and target selectivity. The reliable synthetic route presented herein provides a practical foundation for researchers to access this compound and leverage its unique attributes in the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 872882-97-8 [chemicalbook.com]
- 4. PubChemLite - this compound (C10H11BrO) [pubchemlite.lcsb.uni.lu]
- 5. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paterno-Buechi Reaction [organic-chemistry.org]
- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
Authored by Gemini, Senior Application Scientist
An In-Depth Technical Guide to 3-Aryl-3-Methyloxetanes: Synthesis, Reactivity, and Application in Drug Discovery
Abstract
The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry. Its unique combination of properties—low molecular weight, high polarity, metabolic stability, and three-dimensional character—makes it an invaluable tool for drug development professionals.[1] This guide focuses specifically on 3-aryl-3-methyloxetanes, a subclass that offers a unique structural and physicochemical profile. We will delve into the core synthetic methodologies, explore the nuanced reactivity of this strained ring system, and provide a field-proven perspective on its application as a bioisostere to enhance the properties of drug candidates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful structural unit in their programs.
The Rise of the Oxetane Moiety in Medicinal Chemistry
The strategic replacement of common chemical groups with bioisosteres—substituents that retain similar biological activity while improving physicochemical or pharmacokinetic properties—is a fundamental tactic in drug design.[2] The 3,3-disubstituted oxetane scaffold has emerged as a highly effective bioisostere for several problematic or suboptimal functional groups.[3]
Bioisosteric Relationships
Pioneering work demonstrated that 3,3-disubstituted oxetanes can serve as effective replacements for gem-dimethyl groups and carbonyl moieties.[4][5]
-
vs. gem-Dimethyl Group: The introduction of a gem-dimethyl group is a classic strategy to block metabolically vulnerable positions. However, this often leads to an undesirable increase in lipophilicity. The oxetane ring provides similar steric bulk while introducing a polar oxygen atom, which can improve aqueous solubility and reduce lipophilicity (LogD).[4]
-
vs. Carbonyl Group: The oxetane oxygen has lone pairs with comparable spatial arrangement and hydrogen-bond accepting capability to a carbonyl oxygen.[5] Crucially, the oxetane is significantly more stable metabolically, being resistant to the reductions, additions, and hydrolyses that carbonyls often undergo.[2][5] For 3-aryl-3-methyloxetanes, the most relevant comparison is with activated ketones like benzophenones, which can be phototoxic and metabolically labile.[2][3]
The diagram below illustrates these key bioisosteric relationships.
Caption: Bioisosteric replacement of ketones and gem-dimethyl groups with a 3-aryl-3-methyloxetane.
Synthetic Strategies for 3-Aryl-3-Methyloxetanes
The synthesis of the strained four-membered oxetane ring presents a significant challenge.[4] However, several robust methods have been developed, with the choice of strategy often depending on the availability of starting materials and the desired substitution pattern.
The Paternò-Büchi Reaction
The Paternò-Büchi reaction is a powerful and direct method for constructing oxetane rings. It is a photochemical [2+2] cycloaddition between an electronically excited carbonyl compound and a ground-state alkene.[6][7]
Causality: The reaction is initiated by UV light, which excites the carbonyl compound (e.g., an aryl methyl ketone) to a singlet or triplet state. This excited species then reacts with an alkene (e.g., isobutylene or a related substituted alkene) to form a diradical intermediate, which subsequently closes to form the oxetane ring.[8] The regioselectivity is governed by the stability of the intermediate diradical.
Recent advancements have enabled this transformation using visible light through the use of an appropriate photocatalyst, which enhances the safety, scalability, and applicability of the reaction.[9]
Caption: General workflow of the Paternò-Büchi reaction for oxetane synthesis.
Intramolecular Cyclization (Williamson Etherification)
The most classical approach involves the intramolecular cyclization of a 1,3-diol derivative. This method relies on forming the ether linkage via an SN2 reaction, typically under basic conditions.
Causality: The synthesis starts with a precursor like 2-aryl-2-methylpropane-1,3-diol. One of the primary hydroxyl groups is selectively converted into a good leaving group (e.g., a tosylate or mesylate). The remaining hydroxyl group is then deprotonated with a strong, non-nucleophilic base (e.g., NaH or KOtBu), and the resulting alkoxide displaces the leaving group in an intramolecular fashion to form the oxetane ring.[4] The primary challenge is that the kinetics for forming a four-membered ring are significantly slower than for three, five, or six-membered rings, necessitating the use of strong bases and good leaving groups.[4]
Acid-Catalyzed Friedel-Crafts Reaction
A highly effective modern strategy for synthesizing 3,3-disubstituted oxetanes involves the acid-catalyzed reaction of a 3-hydroxy-3-aryloxetane precursor with an arene nucleophile.[10] This method provides direct access to 3,3-diaryloxetanes and can be adapted for 3-aryl-3-methyloxetane synthesis.
Causality: The reaction proceeds through the generation of a stabilized tertiary carbocation at the 3-position of the oxetane ring. A Lewis or Brønsted acid catalyst activates the benzylic tertiary alcohol, facilitating its departure as a water molecule.[10] The resulting carbocation is then trapped by a nucleophilic arene in a classic Friedel-Crafts alkylation, forging the second C-C bond. This method is particularly powerful as it allows for the late-stage introduction of a second, often complex, aryl group.
Reactivity, Stability, and Physicochemical Properties
The utility of the oxetane ring in drug molecules is critically dependent on its stability and its influence on the overall properties of the compound.
Chemical Stability
Despite their inherent ring strain, 3,3-disubstituted oxetanes are remarkably robust. Matched molecular pair analysis studies on 3,3-diaryloxetanes have shown they are generally stable under a range of conditions.[2][3]
-
pH Stability: They tolerate both acidic and basic conditions well. For example, many derivatives show good stability even at low pH after several hours.[3] This robustness allows for their inclusion early in a synthetic sequence and ensures stability in the acidic environment of the stomach.
-
Reaction Compatibility: The oxetane ring is stable to a wide array of common synthetic transformations, including TFA-mediated deprotections, organometallic reagents, and various coupling reactions, further highlighting its utility as a building block.[3][4]
Ring-Opening Reactions
While stable, the strained ring can be opened under specific, often harsh, conditions. This reactivity is generally avoided in a drug discovery context but is important to understand.
-
Acid-Catalyzed Opening: Strong Lewis or Brønsted acids can protonate the oxetane oxygen, activating the ring for nucleophilic attack. The regioselectivity of the attack depends on the stability of the resulting carbocation-like transition state. For 3-aryl-3-methyloxetanes, cleavage will preferentially occur at the C2-O bond to form a stabilized benzylic tertiary carbocation at C3.
-
Nucleophilic Opening: Direct attack by strong nucleophiles is also possible, though typically requires forcing conditions.
Caption: General mechanism for the acid-catalyzed ring-opening of a 3-aryl-3-methyloxetane.
Impact on Physicochemical Properties
The primary driver for incorporating 3-aryl-3-methyloxetanes into drug candidates is their positive impact on key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
| Property | Ketone (Benzophenone) | Alkyl Linker (gem-Dimethyl) | 3,3-Diaryloxetane | Rationale & Impact |
| Lipophilicity (clogD) | Variable | High | Moderate | The polar oxygen atom reduces lipophilicity compared to alkyl linkers, which can improve solubility and reduce off-target effects. The effect relative to a ketone is variable but often favorable.[2][3] |
| Aqueous Solubility | Low | Very Low | Improved | Increased polarity and hydrogen bond accepting capability generally lead to enhanced aqueous solubility.[2] |
| Metabolic Stability | Labile | Stable (but lipophilic) | High | The oxetane ring is resistant to metabolic degradation. It effectively shields the benzylic position while avoiding the metabolic liabilities of a ketone.[2][5] |
| Chemical Stability | Reactive/Phototoxic | Stable | High | Avoids the innate reactivity and phototoxicity associated with benzophenone-like structures.[2][3] |
| sp³ Character (Fsp³) | Low | High | High | Increases the three-dimensionality of the molecule, which is often correlated with higher clinical success rates.[2] |
Experimental Protocols: A Practical Guide
The following protocol details a representative synthesis of a 3-aryl-3-methyloxetane derivative, leveraging the robust acid-catalyzed Friedel-Crafts methodology.
Protocol: Synthesis of 3-Methyl-3-phenyloxetane via Intramolecular Cyclization
This protocol describes a foundational Williamson etherification approach, which is a reliable method for constructing the core scaffold.
Step 1: Synthesis of 2-Methyl-2-phenylpropane-1,3-diol
-
To a solution of diethyl 2-methyl-2-phenylmalonate (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under a nitrogen atmosphere, add lithium aluminum hydride (LiAlH₄) (2.5 eq) portion-wise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Cool the reaction to 0 °C and cautiously quench by the sequential addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Stir the resulting suspension vigorously for 1 hour, then filter through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude diol, which can often be used in the next step without further purification.
Step 2: Monotosylation of the Diol
-
Dissolve the crude 2-methyl-2-phenylpropane-1,3-diol (1.0 eq) in pyridine (0.5 M) at 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC for the disappearance of the starting diol.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Wash the combined organic layers sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the monotosylate.
Step 3: Cyclization to 3-Methyl-3-phenyloxetane
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq) in anhydrous DMF (0.1 M) at 0 °C under a nitrogen atmosphere, add a solution of the monotosylated diol (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with diethyl ether (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure (the product can be volatile).
-
Purify by distillation or column chromatography to yield the final 3-methyl-3-phenyloxetane product.
Conclusion and Future Outlook
The 3-aryl-3-methyloxetane motif is a validated and powerful tool in the arsenal of the modern medicinal chemist. Its ability to confer improved physicochemical and pharmacokinetic properties while maintaining or enhancing biological activity makes it an attractive replacement for problematic groups like ketones and lipophilic alkyl linkers. The development of robust and scalable synthetic routes, including photochemical and acid-catalyzed methods, has made these scaffolds more accessible than ever. As drug discovery programs continue to push into more challenging chemical space, the strategic application of small, polar, and stable motifs like the 3-aryl-3-methyloxetane will be critical for designing the next generation of successful therapeutics.
References
- 1. Taming 3-Oxetanyllithium Using Continuous Flow Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. d-nb.info [d-nb.info]
- 6. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 8. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: 3-(4-Bromophenyl)-3-methyloxetane as a Versatile Building Block in Organic Synthesis
Introduction: The Rise of the Oxetane Moiety in Modern Chemistry
In the landscape of contemporary organic synthesis and medicinal chemistry, the pursuit of novel molecular scaffolds that offer both unique three-dimensional structures and beneficial physicochemical properties is relentless. Among the saturated heterocycles, the oxetane ring has emerged from a synthetic curiosity to a cornerstone in drug design and complex molecule synthesis.[1][2] This strained four-membered ether, particularly in its 3,3-disubstituted form, provides a compelling alternative to commonly used motifs like gem-dimethyl and carbonyl groups.[3][4] The incorporation of an oxetane can significantly enhance aqueous solubility, improve metabolic stability, and reduce lipophilicity, all while maintaining or improving biological activity.[5][6] The 3,3-disubstitution pattern is particularly noted for its enhanced chemical stability, resisting ring-opening under a range of conditions.[2][3]
This guide focuses on 3-(4-bromophenyl)-3-methyloxetane (CAS 872882-97-8), a bifunctional building block that marries the advantageous properties of the 3,3-disubstituted oxetane core with the synthetic versatility of an aryl bromide.[7] The aryl bromide handle serves as a versatile anchor for a suite of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of substituents. This allows for the rapid generation of diverse compound libraries, a critical task in modern drug discovery.[8] Concurrently, the oxetane ring itself can undergo strategic ring-opening reactions to yield highly functionalized acyclic structures.
These application notes provide a comprehensive overview of the synthesis and reactivity of this compound, complete with detailed, field-proven protocols for its use in key synthetic transformations.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 872882-97-8 | [7] |
| Molecular Formula | C₁₀H₁₁BrO | [7][9] |
| Molecular Weight | 227.1 g/mol | [7] |
| Appearance | Off-white to pale yellow solid | Supplier Data |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Calculated LogP | 2.8 | [9] |
I. Synthesis of this compound
The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, stands as a primary method for the synthesis of oxetanes.[10][11][12][13] This reaction proceeds via the excitation of the carbonyl group, which then adds to the ground-state alkene to form the four-membered ring.[14]
Protocol 1: Synthesis via Paternò-Büchi Reaction
Rationale: This protocol utilizes the photochemical cycloaddition of 4-bromoacetophenone with 2-methoxypropene. The regioselectivity of the Paternò-Büchi reaction is often directed by the stability of the intermediate diradical, which in this case favors the formation of the 3-aryl-3-methyloxetane isomer. The subsequent removal of the methoxy group is typically achieved during workup or purification.
Materials:
-
4-Bromoacetophenone
-
2-Methoxypropene
-
Benzene (or other suitable solvent)
-
High-pressure mercury lamp
-
Quartz reaction vessel
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a quartz reaction vessel, dissolve 4-bromoacetophenone (1.0 equiv.) in benzene to a concentration of 0.1 M.
-
Addition of Alkene: Add 2-methoxypropene (3.0-5.0 equiv.) to the solution.
-
Photolysis: Purge the solution with nitrogen or argon for 30 minutes to remove oxygen, which can quench the excited state of the ketone. Irradiate the solution with a high-pressure mercury lamp at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting acetophenone is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess alkene.
-
Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired this compound.
Expected Outcome: This procedure should provide the target oxetane in moderate to good yields, typically ranging from 40-60%. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Palladium-Catalyzed Cross-Coupling Reactions
The presence of the 4-bromophenyl moiety makes this building block an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.
A. Suzuki-Miyaura Coupling: Formation of Biaryl Structures
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds.[15][16] It involves the coupling of an organoboron species with an organic halide.[17]
Rationale: The choice of a palladium(0) catalyst, a suitable phosphine ligand, and a base is critical for an efficient Suzuki coupling. For aryl bromides, catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) precursor (like Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (like SPhos or XPhos) are highly effective. The base is required to activate the boronic acid for transmetalation.[1]
Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and finely ground potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Catalyst Addition: Add the degassed 1,4-dioxane/water mixture to the flask to achieve a concentration of approximately 0.1 M with respect to the aryl bromide. Add Pd(PPh₃)₄ (0.03 equiv.) to the flask under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes) to yield 3-methyl-3-(biphenyl-4-yl)oxetane.
Representative Data for Suzuki-Miyaura Couplings:
| Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2 mol%)/SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 95 |
| 3-Pyridinylboronic acid | Pd₂(dba)₃ (1.5 mol%)/XPhos (3 mol%) | K₃PO₄ | 2-MeTHF | 90 | 12 | 85 |
Note: Yields are representative and based on similar substrates in the literature.[6][18]
B. Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds, a linkage prevalent in pharmaceuticals.[19][20][21]
Rationale: This reaction typically requires a palladium catalyst, a bulky phosphine ligand, and a strong base. The ligand's steric bulk is crucial for promoting the reductive elimination step that forms the C-N bond.[22] The choice of base is often sodium or potassium tert-butoxide, which is strong enough to deprotonate the amine.[23]
Protocol 3: Buchwald-Hartwig Amination with Aniline
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate [Pd(OAc)₂]
-
Xantphos
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.02 equiv.) and Xantphos (0.04 equiv.) to a dry Schlenk flask. Add anhydrous toluene.
-
Reagent Addition: Add this compound (1.0 equiv.), aniline (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Reaction: Seal the flask and heat the mixture to 100-110 °C. Monitor the reaction by LC-MS. The reaction is usually complete in 12-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford 4-(3-methyloxetan-3-yl)-N-phenylaniline.
C. Sonogashira and Heck Couplings: Access to Alkynyl and Vinyl Arenes
The Sonogashira and Heck reactions further expand the synthetic utility of this compound, allowing for the introduction of alkyne and alkene functionalities, respectively.
Sonogashira Coupling Rationale: This reaction couples a terminal alkyne with an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[24] The copper acetylide intermediate is key to the transmetalation step. Copper-free conditions have also been developed.[1][25] The steric and electronic properties of the substrates and phosphine ligands are crucial for optimizing the reaction.[26][27]
Heck Reaction Rationale: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base.[5][28][29][30] The choice of ligand and base can influence the regioselectivity and efficiency of the reaction, especially with heteroaromatic substrates.[4][31]
Protocol 4: Representative Sonogashira Coupling
-
Setup: Combine this compound (1.0 equiv.), phenylacetylene (1.5 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.) in a flask.
-
Solvent and Base: Add degassed triethylamine.
-
Reaction: Stir at 60-80 °C under an inert atmosphere until completion.
-
Workup and Purification: Perform an extractive workup followed by column chromatography.
Protocol 5: Representative Heck Coupling
-
Setup: Combine this compound (1.0 equiv.), n-butyl acrylate (1.5 equiv.), Pd(OAc)₂ (0.02 equiv.), and P(o-tolyl)₃ (0.04 equiv.) in a flask.
-
Solvent and Base: Add triethylamine and a suitable solvent like DMF or acetonitrile.
-
Reaction: Heat to 100-120 °C under an inert atmosphere.
-
Workup and Purification: After cooling, perform an extractive workup and purify by column chromatography.
III. Ring-Opening Reactions of the Oxetane Core
While 3,3-disubstituted oxetanes are relatively stable, the inherent ring strain (approximately 106 kJ/mol) allows for strategic ring-opening reactions under specific conditions, providing access to highly functionalized 1,3-diols and their derivatives.[23]
Protocol 6: Acid-Catalyzed Hydrolysis
Rationale: Under acidic conditions, the oxetane oxygen is protonated, creating a good leaving group and activating the ring for nucleophilic attack by water. The attack occurs at the more substituted carbon due to the partial carbocationic character of the transition state, leading to a 1,3-diol.
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄) or another strong acid
-
Tetrahydrofuran (THF) and Water
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in a mixture of THF and water (e.g., 3:1).
-
Acid Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equiv.).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the disappearance of the starting material by TLC.
-
Workup: Quench the reaction by carefully adding saturated sodium bicarbonate solution until the mixture is neutral.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting 1-(4-bromophenyl)-2-methylpropane-1,3-diol by column chromatography or recrystallization.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis and drug discovery. Its unique combination of a stable, property-enhancing oxetane core and a synthetically tractable aryl bromide handle provides a powerful platform for the creation of diverse and complex molecular architectures. The protocols detailed herein offer reliable and reproducible methods for leveraging this building block in a variety of key transformations, underscoring its significant potential for accelerating research and development in the chemical sciences.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the synthesis of 3,3-disubstituted oxetanes [ouci.dntb.gov.ua]
- 10. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 12. Paterno buchi reaction | PPTX [slideshare.net]
- 13. mdpi.com [mdpi.com]
- 14. Paterno-Buechi Reaction [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi-res.com [mdpi-res.com]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 21. research.rug.nl [research.rug.nl]
- 22. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 23. real.mtak.hu [real.mtak.hu]
- 24. beilstein-journals.org [beilstein-journals.org]
- 25. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 26. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 27. researchgate.net [researchgate.net]
- 28. d-nb.info [d-nb.info]
- 29. Heck reaction - Wikipedia [en.wikipedia.org]
- 30. Heck Reaction [organic-chemistry.org]
- 31. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes & Protocols: Leveraging 3-(4-Bromophenyl)-3-methyloxetane in Photoredox Catalysis for Modern Drug Discovery
Abstract
The confluence of photoredox catalysis and the strategic deployment of unique molecular scaffolds has revolutionized modern synthetic chemistry, particularly within drug discovery. This guide provides an in-depth exploration of 3-(4-Bromophenyl)-3-methyloxetane as a versatile building block in visible-light-mediated transformations. We delve into the foundational principles that make the oxetane motif a powerful tool for modulating physicochemical properties in drug candidates. The core of this document is a detailed protocol for the generation of an aryl radical from the 4-bromophenyl group, a transformation that preserves the valuable oxetane core. This protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the underlying scientific rationale, troubleshooting guidance, and a mechanistic framework to empower users to adapt and innovate.
Part 1: The Oxetane Motif: A Privileged Scaffold in Medicinal Chemistry
The four-membered oxetane ring has transitioned from a synthetic curiosity to a cornerstone in contemporary medicinal chemistry.[1] Its value lies in its unique ability to act as a bioisostere—a molecular replacement—for common functional groups like gem-dimethyl and carbonyl moieties, thereby improving a molecule's drug-like properties.[2][3]
Causality Behind the Advantage: Why Choose an Oxetane?
-
Enhanced Solubility and Reduced Lipophilicity: The inherent polarity of the ether oxygen within the strained four-membered ring significantly improves aqueous solubility compared to its nonpolar gem-dimethyl counterpart.[4][5] This is a critical parameter for optimizing a drug's pharmacokinetic profile.
-
Metabolic Stability: The oxetane ring is generally robust and resistant to metabolic degradation by cytochrome P450 enzymes, a common metabolic fate for more traditional alkyl groups.[2] This can lead to improved drug half-life and bioavailability.
-
Three-Dimensionality and Novel Chemical Space: The rigid, three-dimensional structure of the oxetane ring allows for precise vectoral exits from a molecular core, enabling chemists to explore novel binding interactions within a target protein.[6][7]
The 3,3-disubstituted pattern, as seen in this compound, is particularly noted for its chemical stability, making it an ideal component for complex molecule synthesis.[1]
| Property | gem-Dimethyl Group | Carbonyl Group | Oxetane Moiety | Advantage of Oxetane |
| Polarity | Nonpolar | Polar | Polar | Improves aqueous solubility |
| Lipophilicity (LogD) | High | Low | Moderate | Provides a balance of properties |
| Metabolic Stability | Susceptible to oxidation | Variable | Generally high | Increases in vivo half-life |
| H-Bond Acceptor | No | Yes | Yes | Mimics carbonyl interactions |
Part 2: Principles of Aryl Radical Generation via Photoredox Catalysis
Visible-light photoredox catalysis provides an exceptionally mild and efficient pathway for generating highly reactive intermediates, such as aryl radicals, from stable precursors like aryl halides.[8] The process hinges on the ability of a photocatalyst (PC) to absorb low-energy visible light and convert it into chemical energy via a single-electron transfer (SET) process.[9]
The 4-bromophenyl group of our target molecule is an ideal handle for this transformation. The general mechanism proceeds as follows:
-
Photoexcitation: The photocatalyst absorbs a photon (hν), promoting it to a long-lived, high-energy excited state (PC*).
-
Reductive Quenching: The excited photocatalyst (PC*) is a potent reductant. It can donate a single electron to the aryl bromide substrate, generating an aryl bromide radical anion.
-
Fragmentation: This radical anion is unstable and rapidly fragments, cleaving the C-Br bond to release a bromide anion (Br⁻) and the desired, highly reactive aryl radical.[8]
-
Catalyst Regeneration: The oxidized photocatalyst (PC⁺) is returned to its ground state by a sacrificial electron donor in the reaction mixture, completing the catalytic cycle.
This method avoids the harsh conditions and toxic reagents, such as organotin compounds, associated with traditional radical generation methods.[8]
Part 3: Application Protocol: Photoredox-Mediated Giese Addition
This section provides a detailed protocol for a Giese-type conjugate addition, where the aryl radical generated from this compound is trapped by an electron-deficient alkene. This reaction is a powerful tool for C-C bond formation.
Workflow Overview
Caption: High-level experimental workflow for the photoredox protocol.
Detailed Catalytic Cycle
The proposed mechanism involves a reductive quenching cycle of a common iridium-based photocatalyst.
Caption: Proposed catalytic cycle for the Giese addition.
Experimental Protocol
Materials & Reagents:
-
This compound (Substrate)
-
Electron-deficient alkene (e.g., N-phenylacrylamide, 1.5 equiv)
-
Photocatalyst: fac-Ir(ppy)₃ (1 mol%)
-
Sacrificial Donor: Triethylamine (TEA, 2.0 equiv) or Hantzsch Ester
-
Solvent: Anhydrous, degassed Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware (Schlenk flask or reaction vial with septa)
-
Magnetic stirrer and stir bar
-
Visible light source (e.g., 450 nm Blue LED strip, 34 W Kessil lamp)
-
Cooling fan
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Anhydrous solvents are flammable. Keep away from ignition sources.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask or oven-dried reaction vial containing a magnetic stir bar, add this compound (1.0 equiv, e.g., 0.1 mmol, 22.7 mg), the alkene partner (1.5 equiv), and the photocatalyst fac-Ir(ppy)₃ (1 mol%, 0.001 mmol, 0.65 mg).
-
Solvent and Reagent Addition: Seal the vessel with a rubber septum. Purge with inert gas. Using a syringe, add the anhydrous solvent (e.g., DMF to make a 0.1 M solution) followed by the sacrificial electron donor (e.g., triethylamine, 2.0 equiv).
-
Degassing (Critical Step): To ensure removal of oxygen, which can quench the excited state of the photocatalyst, sparge the reaction mixture with a gentle stream of inert gas (N₂ or Ar) through a needle for 15-20 minutes.
-
Irradiation: Place the reaction vessel approximately 5-10 cm from the blue LED light source. Use a cooling fan to maintain the reaction at ambient temperature (20-25 °C), as overheating can lead to side reactions. Stir the mixture vigorously to ensure even irradiation.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, remove the light source. Dilute the reaction mixture with ethyl acetate and wash with water (3x) and then with brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired product.
Self-Validation and Troubleshooting
-
Expected Outcome: Formation of the C-C coupled product, which can be confirmed by ¹H NMR (disappearance of vinylic protons, appearance of new aliphatic signals) and high-resolution mass spectrometry (HRMS) to confirm the exact mass. The aryl bromide group on the starting material is a valuable synthetic handle, and its tolerance in other photoredox reactions with oxetanes is noteworthy.[10][11]
-
Low Conversion/Slow Reaction:
-
Cause: Insufficient degassing. Oxygen is a known quencher.
-
Solution: Ensure the degassing procedure is thorough. Use freeze-pump-thaw cycles for optimal oxygen removal.
-
Cause: Inefficient light source or incorrect wavelength.
-
Solution: Ensure the light source is functional and positioned correctly. fac-Ir(ppy)₃ absorbs strongly in the blue region (~450 nm).
-
-
Formation of Side Products:
-
Cause: Direct reduction of the aryl radical to an arene (hydrodehalogenation).
-
Solution: Increase the concentration of the radical trap (the alkene). Ensure the sacrificial donor is not also a potent hydrogen atom donor.
-
Cause: Reaction temperature is too high.
-
Solution: Use a fan or a water bath to maintain ambient temperature.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. escholarship.org [escholarship.org]
Application Notes and Protocols for the Cationic Ring-Opening Polymerization of 3-(4-Bromophenyl)-3-methyloxetane
For: Researchers, scientists, and drug development professionals engaged in advanced polymer synthesis and material development.
Introduction: The Strategic Value of Brominated Polyoxetanes
Polyoxetanes, a class of polyethers derived from the ring-opening polymerization of four-membered oxetane rings, are gaining prominence for their unique material properties, including high thermal stability and chemical resistance. The introduction of specific functionalities onto the oxetane monomer allows for the synthesis of polymers with tailored characteristics. This guide focuses on the cationic ring-opening polymerization (CROP) of 3-(4-Bromophenyl)-3-methyloxetane, a monomer that yields a polyether with pendant bromophenyl groups. The presence of the bromine atom offers a versatile handle for post-polymerization modification, enabling the creation of advanced materials with applications ranging from flame retardants and high refractive index polymers to precursors for complex macromolecular architectures via cross-coupling reactions.[1][2][3] This document provides a comprehensive overview of the synthesis, polymerization, and characterization of this specialized polyoxetane.
Part 1: Mechanistic Insights into Cationic Ring-Opening Polymerization (CROP) of Oxetanes
The CROP of oxetanes is a chain-growth polymerization driven by the relief of ring strain (approximately 107 kJ/mol for the unsubstituted oxetane ring).[4] The polymerization proceeds via a positively charged intermediate. The reaction is typically initiated by a strong Brønsted or Lewis acid.
The polymerization of oxetane derivatives can proceed through two primary mechanisms: the Activated Chain End (ACE) mechanism and the Activated Monomer (AM) mechanism.
-
Activated Chain End (ACE) Mechanism: In this mechanism, the cationic propagating species is located at the end of the growing polymer chain as a tertiary oxonium ion. The nucleophilic oxygen of an incoming monomer molecule attacks one of the α-carbon atoms of the strained oxonium ion ring, leading to its opening and the addition of the monomer unit to the chain.
-
Activated Monomer (AM) Mechanism: In the AM mechanism, the monomer is first activated by protonation or coordination to a Lewis acid. The terminal hydroxyl group of a growing polymer chain then acts as the nucleophile, attacking the activated monomer to propagate the chain. This mechanism is more prevalent in the polymerization of monomers containing hydroxyl groups.
For this compound, which lacks a hydroxyl group, the ACE mechanism is the predominant pathway for polymerization.
Figure 1: General workflow of the cationic ring-opening polymerization of this compound.
Part 2: Monomer Synthesis: A Proposed Route
Proposed Synthetic Workflow
Figure 2: Proposed synthetic workflow for this compound.
Detailed Protocol for Monomer Synthesis (Proposed)
Step 1: Synthesis of 2-(4-bromophenyl)-2-methyloxirane
-
Reagents and Equipment:
-
1-(4-bromophenyl)ethan-1-one
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel.
-
-
Procedure:
-
Under a nitrogen atmosphere, suspend sodium hydride (1.1 eq.) in anhydrous DMSO.
-
Add trimethylsulfoxonium iodide (1.1 eq.) portion-wise at room temperature. Stir the resulting mixture until the evolution of hydrogen ceases, forming the dimethyloxosulfonium methylide ylide.
-
Dissolve 1-(4-bromophenyl)ethan-1-one (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the epoxide.
-
Step 2: Synthesis of 2-(4-bromophenyl)propane-1,3-diol
-
Reagents and Equipment:
-
2-(4-bromophenyl)-2-methyloxirane
-
Dilute sulfuric acid
-
Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer.
-
-
Procedure:
-
Dissolve the epoxide in a mixture of THF and water.
-
Add a catalytic amount of dilute sulfuric acid.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the diol.
-
Step 3: Synthesis of this compound
-
Reagents and Equipment:
-
2-(4-bromophenyl)propane-1,3-diol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or triethylamine
-
Dichloromethane (DCM)
-
Sodium hydride or potassium tert-butoxide
-
Anhydrous THF
-
Round-bottom flask, magnetic stirrer, nitrogen inlet.
-
-
Procedure:
-
Dissolve the diol in anhydrous DCM and cool to 0 °C.
-
Add pyridine (or triethylamine) followed by the dropwise addition of a solution of TsCl (1.0 eq.) in DCM.
-
Stir the reaction at 0 °C for several hours, then allow it to warm to room temperature overnight.
-
Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate, and brine. Dry the organic layer and concentrate to obtain the crude tosylate.
-
Dissolve the crude tosylate in anhydrous THF under a nitrogen atmosphere.
-
Add sodium hydride (or potassium tert-butoxide) (1.1 eq.) portion-wise at 0 °C.
-
Stir the mixture at room temperature or with gentle heating until the intramolecular cyclization is complete.[5]
-
Quench the reaction with water, extract with diethyl ether, wash with brine, dry, and concentrate.
-
Purify the final product, this compound, by column chromatography or distillation under reduced pressure.
-
Part 3: Cationic Ring-Opening Polymerization Protocol
This protocol is adapted from established procedures for the CROP of substituted oxetanes.[3] Optimization may be required for the specific monomer.
Materials and Equipment:
-
This compound (rigorously purified and dried)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (distilled)
-
Anhydrous dichloromethane (DCM) (distilled over CaH₂)
-
Methanol (for quenching)
-
Schlenk flask, magnetic stirrer, nitrogen/argon line, syringes.
Experimental Workflow:
Figure 3: Experimental workflow for the polymerization of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Thoroughly dry all glassware in an oven at 120 °C and cool under a stream of dry nitrogen or argon.
-
Prepare a stock solution of the initiator, BF₃·OEt₂, in anhydrous DCM (e.g., 0.1 M).
-
-
Polymerization:
-
In a flame-dried Schlenk flask under a positive pressure of nitrogen, dissolve the desired amount of this compound in anhydrous DCM to achieve the target monomer concentration (e.g., 1 M).
-
Cool the monomer solution to 0 °C in an ice bath.
-
Using a syringe, rapidly inject the calculated volume of the BF₃·OEt₂ stock solution into the stirred monomer solution. The monomer-to-initiator ratio will determine the theoretical molecular weight of the polymer.
-
Allow the reaction mixture to warm to room temperature and stir for the desired reaction time (e.g., 2-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.
-
-
Termination and Purification:
-
Quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol or hexane.
-
Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
-
Part 4: Characterization of Poly(this compound)
Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized polymer.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural verification and determination of monomer conversion. | Disappearance of monomer-specific oxetane ring protons and the appearance of broad signals corresponding to the polyether backbone. The aromatic signals from the bromophenyl group will remain. |
| GPC/SEC | Determination of number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ). | A monomodal distribution is expected. The PDI can indicate the level of control over the polymerization; a PDI close to 1.1-1.3 suggests a well-controlled, "living-like" process. |
| DSC | Determination of glass transition temperature (T₉) and melting temperature (Tₘ) (if crystalline). | The T₉ is expected to be higher than that of unsubstituted polyoxetane due to the bulky bromophenyl side groups, which restrict chain mobility. |
| TGA | Assessment of thermal stability and decomposition temperature. | The polymer is expected to exhibit good thermal stability, with decomposition likely occurring at temperatures above 300 °C. |
| FTIR | Confirmation of functional groups. | The characteristic C-O-C stretching vibrations of the ether backbone will be prominent. The absence of a broad -OH band confirms the ACE mechanism. |
Part 5: Potential Applications and Future Directions
The unique structure of poly(this compound) opens up a range of potential applications:
-
Flame Retardants: The high bromine content can impart flame-retardant properties to the material, making it a potential additive for other polymers.
-
High Refractive Index Materials: The presence of the polarizable bromine atom and the aromatic ring is expected to increase the refractive index of the polymer, making it suitable for optical applications.
-
Precursor for Functional Polymers: The C-Br bond serves as a versatile reactive site for post-polymerization modification.[1][2][3][6][7] Reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling can be employed to introduce a wide array of functional groups, leading to materials with tailored electronic, optical, or biological properties.
-
Polymer Blends and Composites: The aromatic side chains can enhance miscibility with other aromatic polymers and improve interfacial adhesion with fillers in composite materials.[8]
Future research could focus on the synthesis of block copolymers incorporating this monomer to create novel amphiphilic or phase-separating materials. Furthermore, exploring the living nature of the polymerization would allow for the creation of well-defined macromolecular architectures, such as star polymers and graft copolymers.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. escholarship.org [escholarship.org]
- 3. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - Materials Horizons (RSC Publishing) DOI:10.1039/D2MH00519K [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Desulfurization–bromination: direct chain-end modification of RAFT polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
experimental protocol for the synthesis of 3-(4-Bromophenyl)-3-methyloxetane
An Application Note on the Synthesis of 3-(4-Bromophenyl)-3-methyloxetane
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of this compound, a valuable building block for drug discovery and medicinal chemistry. The synthesis is approached via a robust and scalable two-stage process, beginning with the formation of a key 1,3-diol precursor, followed by an efficient intramolecular cyclization. This guide explains the causal-mechanistic basis for the chosen synthetic strategy, details the step-by-step experimental procedures, and provides expected characterization data. The protocols are designed for researchers, scientists, and drug development professionals seeking to incorporate this versatile oxetane motif into their research programs.
Introduction: The Rising Prominence of Oxetanes in Medicinal Chemistry
Oxetanes, four-membered saturated oxygen-containing heterocycles, have emerged from relative obscurity to become a privileged motif in modern drug discovery.[1] Initially perceived as potentially unstable due to ring strain, recent studies have demonstrated the enhanced stability of 3,3-disubstituted oxetanes under a wide range of chemical conditions.[2] Their unique physicochemical properties make them highly attractive for molecular design. The incorporation of an oxetane ring can significantly improve aqueous solubility, modulate lipophilicity, and enhance metabolic stability.[3][4]
Furthermore, oxetanes serve as effective bioisosteric replacements for commonly used functional groups like gem-dimethyl and carbonyl moieties, offering a distinct three-dimensional profile with a favorable polarity.[5] The 3-aryl-3-methyl oxetane scaffold, in particular, provides a rigidifying element that can orient a pendant aryl group into specific vectors for probing protein-ligand interactions, making it a valuable tool for structure-activity relationship (SAR) studies. This guide details a reliable synthesis of this compound, providing a key intermediate for further functionalization via cross-coupling reactions at the bromide position.
Synthetic Strategy and Mechanistic Rationale
The synthesis of this compound is most reliably achieved through the intramolecular cyclization of a 1,3-diol precursor, a variant of the classic Williamson ether synthesis.[1][6] This strategy is advantageous due to its high efficiency, predictability, and the accessibility of the required starting materials.
The overall workflow is depicted below:
References
- 1. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 2. mdpi.com [mdpi.com]
- 3. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 4. Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silver(I) oxide mediated highly selective monotosylation of symmetrical diols. Application to the synthesis of polysubstituted cyclic ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Strategic Use of 3-(4-Bromophenyl)-3-methyloxetane in the Synthesis of Bioactive Molecules
Introduction: The Oxetane Moiety as a Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the relentless pursuit of novel chemical matter with optimized pharmacological profiles has led to an increased focus on sp³-rich, three-dimensional scaffolds. Among these, the oxetane ring has emerged as a particularly valuable motif.[1] While structurally simple, this four-membered heterocycle is far from a passive component. Its incorporation into a drug candidate can profoundly and beneficially influence key physicochemical properties.[2][3] Oxetanes are frequently employed as polar bioisosteres for less desirable groups like gem-dimethyl or carbonyl functionalities, offering a similar spatial arrangement but with improved characteristics.[4][5] The strategic introduction of an oxetane can enhance aqueous solubility, improve metabolic stability, and modulate the basicity of proximal amines, all of which are critical parameters in developing a successful therapeutic agent.[1][2][5]
This guide focuses on a specific, highly versatile building block: 3-(4-Bromophenyl)-3-methyloxetane . This reagent is bifunctional by design. The 3-methyl-3-aryloxetane core provides the advantageous physicochemical properties associated with this class of heterocycles.[3] Simultaneously, the para-bromophenyl group serves as a robust synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This dual-reactivity profile allows for the seamless integration of the oxetane motif into a diverse array of complex molecular architectures, making it an invaluable tool for researchers in drug development.
Core Synthetic Strategies & Mechanistic Rationale
The utility of this compound stems from two orthogonal synthetic strategies: functionalization at the aryl bromide and manipulation of the oxetane ring itself.
Strategy A: Aryl Bromide Functionalization via Cross-Coupling
The carbon-bromine bond on the phenyl ring is the primary site for elaboration, enabling the connection of the oxetane-containing fragment to other parts of a target molecule. Palladium-catalyzed cross-coupling reactions are the cornerstone of this approach, offering reliability, broad substrate scope, and functional group tolerance.
Causality Behind the Method: The Suzuki-Miyaura coupling is highlighted here due to its operational simplicity and the commercial availability of a vast library of boronic acids and esters. The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the catalyst.[6] The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium center and facilitate the key steps of the cycle.
Caption: High-level workflow for Suzuki coupling.
Strategy B: Oxetane Ring-Opening Reactions
While the oxetane ring is generally more stable than its three-membered epoxide counterpart, it can undergo ring-opening reactions under acidic conditions.[2][7] This reactivity unlocks access to 1,3-difunctionalized acyclic structures, which can serve as important linkers or pharmacophoric elements.
Mechanistic Rationale: In the presence of a Brønsted or Lewis acid, the oxetane oxygen is protonated or coordinated, activating the ring. The subsequent nucleophilic attack proceeds at the more sterically hindered tertiary carbon.[8] This regioselectivity is a result of the electronic effect; the positive charge buildup is better stabilized at the tertiary benzylic carbon, leading to an Sₙ1-like transition state. This contrasts with nucleophilic attack under neutral or basic conditions, which would favor attack at the less substituted carbon.[8]
Caption: Mechanism of acid-catalyzed ring-opening.
Detailed Experimental Protocols
These protocols are designed to be robust and self-validating, providing clear steps and rationale.
Protocol 1: Synthesis of 3-Methyl-3-(4'-methyl-[1,1'-biphenyl]-4-yl)oxetane via Suzuki-Miyaura Coupling
Principle: This protocol details a standard palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a new carbon-carbon bond between the aryl bromide of the starting material and a commercially available boronic acid.
Materials and Reagents:
| Reagent | M.W. | Amount | Moles | Eq. |
|---|---|---|---|---|
| This compound | 227.10 | 500 mg | 2.20 | 1.0 |
| 4-Methylphenylboronic acid | 135.96 | 359 mg | 2.64 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 127 mg | 0.11 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 608 mg | 4.40 | 2.0 |
| 1,4-Dioxane | - | 15 mL | - | - |
| Water | - | 5 mL | - | - |
Step-by-Step Methodology:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (500 mg, 2.20 mmol), 4-methylphenylboronic acid (359 mg, 2.64 mmol), and Tetrakis(triphenylphosphine)palladium(0) (127 mg, 0.11 mmol).
-
Solvent and Base Addition: Add 1,4-dioxane (15 mL) and an aqueous solution of potassium carbonate (608 mg in 5 mL of water).
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Causality Note: The biphasic solvent system (dioxane/water) is crucial for dissolving both the organic starting materials and the inorganic base. Heating accelerates the rate-limiting steps of the catalytic cycle.
-
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Separate the organic layer. Wash the organic layer with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
-
Expected Outcome: The product, 3-methyl-3-(4'-methyl-[1,1'-biphenyl]-4-yl)oxetane, is typically isolated as a white solid with an expected yield of 75-90%.
Protocol 2: Acid-Catalyzed Ring-Opening with Methanol
Principle: This protocol demonstrates the regioselective ring-opening of the oxetane with methanol under acidic conditions to form a 1,3-ether-alcohol derivative.
Materials and Reagents:
| Reagent | M.W. | Amount | Moles | Eq. |
|---|---|---|---|---|
| This compound | 227.10 | 227 mg | 1.00 | 1.0 |
| Sulfuric Acid (conc. H₂SO₄) | 98.08 | ~10 µL | ~0.18 | 0.18 |
| Methanol (MeOH) | 32.04 | 10 mL | - | Solvent |
Step-by-Step Methodology:
-
Setup: Dissolve this compound (227 mg, 1.00 mmol) in methanol (10 mL) in a 25 mL round-bottom flask with a magnetic stir bar.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (1 drop, ~10 µL) to the solution.
-
Causality Note: A strong protic acid is required to protonate the oxetane oxygen, thereby activating the ring for nucleophilic attack by the weak nucleophile, methanol.
-
-
Reaction: Stir the reaction at room temperature for 4 hours. Monitor the disappearance of the starting material by TLC.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL) until the solution is neutral or slightly basic.
-
Workup: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 15 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
-
Expected Outcome: The product, 3-(4-bromophenyl)-3-methoxybutan-1-ol, is typically a colorless oil with an expected yield of 80-95%.
Impact on Physicochemical Properties: A Comparative Analysis
The primary motivation for incorporating the 3-aryl-3-methyloxetane motif is to optimize the drug-like properties of a lead compound. A matched molecular pair analysis often reveals the distinct advantages of this substitution over more traditional functionalities.
| Property | Parent (Ar-H) | gem-Dimethyl (Ar-C(CH₃)₂) | Oxetane (Ar-Oxetane) | Rationale for Change |
| Lipophilicity (cLogP) | Baseline | Increased | Decreased | The polar ether oxygen in the oxetane reduces lipophilicity compared to the purely hydrocarbon gem-dimethyl group.[2] |
| Aqueous Solubility | Baseline | Decreased | Increased | The hydrogen bond accepting capability of the oxetane oxygen improves interactions with water, enhancing solubility.[4][5] |
| Metabolic Stability | Variable | Often blocks metabolism | Generally high | The oxetane ring is more stable to oxidative metabolism than many alkyl or benzylic positions.[2][4] |
| pKa of γ-amine | Baseline (~9.5) | Minor change (~9.4) | Decreased (~8.8) | The inductive electron-withdrawing effect of the oxetane oxygen reduces the basicity of a nearby amine.[1] |
Conclusion
This compound is a powerful and strategic building block for modern medicinal chemistry. Its well-defined reactive handles—the aryl bromide for cross-coupling and the latent reactivity of the oxetane ring—provide chemists with a reliable platform for synthesizing complex bioactive molecules. The ability of the 3,3-disubstituted oxetane core to confer significant improvements in solubility, metabolic stability, and lipophilicity underscores its value in addressing the multifaceted challenges of drug design and development.[3][4][5] The protocols and data presented herein serve as a foundational guide for researchers aiming to leverage this unique scaffold in their discovery programs.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. zaguan.unizar.es [zaguan.unizar.es]
- 7. researchgate.net [researchgate.net]
- 8. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(4-Bromophenyl)-3-methyloxetane
Welcome to the technical support center for the purification of 3-(4-Bromophenyl)-3-methyloxetane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable building block. We understand that purification is a critical step that can significantly impact the yield, purity, and success of subsequent reactions. This resource provides in-depth troubleshooting advice and detailed protocols to help you navigate the common challenges associated with purifying this specific oxetane.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
The primary methods for purifying this compound are silica gel column chromatography and recrystallization. The choice between them depends on the physical state of your crude product and the nature of the impurities.
-
Column Chromatography: This is the most versatile method, effective for purifying oils or solids and for separating compounds with different polarities. Hexane/ethyl acetate gradients are commonly employed for aryl-substituted oxetanes.[1][2]
-
Recrystallization: If your crude product is a solid with a reasonable level of purity (>85%), recrystallization can be a highly effective and scalable method for achieving high purity. This method is excellent for removing small amounts of impurities with different solubility profiles.
-
Distillation under Reduced Pressure: While less common for a functionalized oxetane of this molecular weight, this method can be an option if the compound is a liquid and the impurities are significantly less or more volatile. It is particularly useful for avoiding potential decomposition on acidic stationary phases like silica gel.[3]
Q2: What are the likely impurities I might encounter during the synthesis and purification?
Impurities can originate from starting materials, side reactions, or product degradation.[4] Common impurities include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could be the precursor diol or halo-alcohol.
-
Ring-Opened Byproducts: The strained oxetane ring is susceptible to opening under acidic conditions, which can be inadvertently introduced during an aqueous workup with strong acids or by the inherent acidity of standard silica gel.[5] This can lead to the formation of diol or other related species.
-
Elimination Products: Synthesis of oxetanes from 1,3-halohydrins can sometimes be accompanied by elimination reactions, leading to unsaturated alcohol byproducts.[6]
-
Solvent Residues: Residual solvents from the reaction or extraction steps (e.g., THF, Dichloromethane, Ethyl Acetate) are common.
Q3: Why is the oxetane ring in my compound sensitive to certain purification conditions?
The oxetane is a four-membered ring with significant ring strain (approx. 106 kJ·mol⁻¹).[1] This inherent strain makes the ether linkages susceptible to cleavage by Lewis or Brønsted acids. Standard silica gel is naturally acidic and can catalyze the ring-opening of the oxetane, especially if the compound spends a long time on the column.[3][5] This is a critical consideration when choosing your purification strategy.
Q4: How can I effectively monitor the purity of my product during purification?
Thin-Layer Chromatography (TLC) is the most common and immediate method for monitoring purity.[2]
-
Staining: Since this compound has a UV-active phenyl ring, it can be visualized under a UV lamp (254 nm). For non-UV active impurities, general stains like potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM) are effective.[2]
-
Analysis: Spot the crude mixture, the starting materials, and the collected fractions on a TLC plate. This allows you to identify which fractions contain your pure product and which are contaminated with impurities.
Purification Method Selection Workflow
This diagram outlines a logical workflow for selecting the most appropriate purification strategy for your crude this compound.
References
optimizing reaction conditions for 3-(4-Bromophenyl)-3-methyloxetane synthesis
Welcome to the technical support center for the synthesis of 3-(4-Bromophenyl)-3-methyloxetane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable building block. Oxetanes, particularly 3,3-disubstituted variants, are increasingly important in medicinal chemistry as they can serve as isosteres for gem-dimethyl or carbonyl groups, often improving metabolic stability and aqueous solubility.[1] However, the synthesis of these strained four-membered rings is not without its challenges, primarily due to the potential for ring-opening reactions and other side-products.[2][3]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the most common synthetic routes.
Overview of Primary Synthetic Strategies
The synthesis of this compound can be approached via several key pathways. The choice of method often depends on the availability of starting materials, scale, and required purity.
Caption: Primary synthetic routes to this compound.
Troubleshooting Guide & FAQs
This section is organized by synthetic methodology. Each entry addresses a specific problem you might encounter during your experiment.
Method 1: Intramolecular Williamson Ether Synthesis
This is the most common and often most reliable method for constructing the oxetane ring from a 1,3-diol precursor.[4][5] The process involves two key steps: selective activation of a primary alcohol (e.g., as a tosylate or mesylate) and subsequent base-mediated intramolecular SN2 cyclization.
Q1: My Williamson ether cyclization yield is low, or the reaction is not proceeding to completion. What are the common causes and how can I fix this?
A1: Low yield in this crucial cyclization step is a frequent issue. The root cause typically involves inefficient activation, suboptimal cyclization conditions, or competing side reactions.
Plausible Causes & Solutions:
-
Inefficient Monotosylation/Mesylation: The first step requires selectively activating one of the two primary hydroxyl groups of the diol precursor.
-
Problem: Ditosylation can occur, preventing cyclization. Incomplete monotosylation leaves unreacted starting material.
-
Diagnostic: Use TLC or crude ¹H NMR to check the ratio of diol, monotosylate, and ditosylate.
-
Solution: Slowly add the tosyl chloride (or mesyl chloride) (approx. 1.0-1.1 equivalents) to a cooled solution (0 °C) of the diol in a suitable solvent like pyridine or dichloromethane with a base (e.g., triethylamine). The slow addition and controlled stoichiometry are critical to favor the mono-activated intermediate.
-
-
Poor Choice of Base for Cyclization: The base is crucial for deprotonating the remaining alcohol to form the nucleophilic alkoxide for the ring-closing SN2 reaction.
-
Problem: A weak base may not fully deprotonate the alcohol, leading to a slow or incomplete reaction. A bulky or non-nucleophilic base is often preferred to avoid competing reactions.
-
Solution: Strong, non-nucleophilic bases are ideal. Sodium hydride (NaH) is a common choice, but potassium tert-butoxide (KOtBu) can also be highly effective.[5] Avoid bases like hydroxides which can promote elimination or hydrolysis of the tosylate.
-
-
Suboptimal Reaction Conditions (Solvent & Temperature):
-
Problem: The solvent must be able to dissolve the substrate and not interfere with the reaction. The temperature needs to be sufficient to overcome the activation energy without promoting decomposition or side reactions.
-
Solution: Anhydrous polar aprotic solvents like THF or DMF are standard. The reaction is often run at room temperature or gently heated (e.g., 40-60 °C) to drive it to completion.[5] Monitor the reaction by TLC until the monotosylate spot has been consumed.
-
Optimization Data Summary
| Base (1.2 equiv) | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| NaH | Anhydrous THF | 25 - 50 | ~85% | Standard, effective choice. Requires careful handling. |
| KOtBu | Anhydrous THF | 25 | ~80-90% | Excellent alternative, highly soluble.[5] |
| K₂CO₃ | Acetone/DMF | 60 | Lower | Generally too weak for efficient cyclization of hindered alcohols. |
| NaOH | Dioxane/Water | 80 | Variable | Risk of elimination and tosylate hydrolysis. Not recommended. |
Q2: I am observing significant amounts of an alkene byproduct. What is happening?
A2: The formation of an alkene byproduct points to a competing E2 elimination reaction. This occurs when the alkoxide acts as a base, abstracting a proton, instead of as a nucleophile for the intramolecular SN2 cyclization.
Caption: Competing SN2 cyclization and E2 elimination pathways.
Solutions to Minimize Elimination:
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures favor elimination. Start at room temperature and only heat gently if necessary.
-
Choice of Leaving Group: While tosylate is standard, a more reactive leaving group like mesylate or a halide (formed via an Appel reaction) could allow for cyclization at lower temperatures, disfavoring elimination.[5]
-
Conformational Effects: The SN2 reaction requires a specific backside attack geometry. While not easily controlled, the inherent conformational preferences of the substrate play a role. Ensure the starting diol is high purity.
Method 2: Paternò-Büchi Reaction
The Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition between an excited state carbonyl compound (4-bromoacetophenone) and an alkene (ethylene or an equivalent).[6][7]
Q3: My Paternò-Büchi reaction is giving a complex mixture of products, or the yield is very low. How can I optimize it?
A3: This reaction is mechanistically complex, often proceeding through diradical intermediates, and its success is highly dependent on precise control of the photochemical conditions.[8]
Plausible Causes & Solutions:
-
Incorrect Wavelength/Light Source: The carbonyl compound (4-bromoacetophenone) must be excited to its n,π* triplet state.[8]
-
Problem: If the light source wavelength is too low (too high energy), it can cause decomposition of the starting materials or products. If it's too high, excitation may not occur.
-
Solution: Use a medium-pressure mercury lamp with a Pyrex filter to cut out short-wavelength UV light (<290 nm). The reaction should be performed in a quartz or borosilicate glass reaction vessel.
-
-
Side Reactions: Photochemical reactions are prone to side reactions.
-
Problem: Dimerization of the alkene or polymerization can compete with the desired cycloaddition.[9] The excited ketone can also participate in other undesired radical reactions.
-
Solution:
-
Concentration: Run the reaction at a relatively high dilution to disfavor intermolecular side reactions.
-
Temperature: Perform the reaction at low temperatures (e.g., 0 °C or below) to increase selectivity and minimize side product formation.[2]
-
Degassing: Oxygen can quench the excited triplet state of the ketone.[9] Degas the solvent and reactants thoroughly with nitrogen or argon before and during irradiation.
-
-
-
Regioselectivity Issues: While less of an issue with a symmetric alkene like ethylene, use of substituted alkenes can lead to regioisomers. The formation of the more stable diradical intermediate typically dictates the major product.[6]
-
Solution: For the synthesis of the title compound, using ethylene gas is the most direct approach, though it requires specialized pressure equipment. Alternatively, a precursor that generates ethylene in situ could be explored, but this adds complexity.
-
General Purification FAQ
Q4: I have successfully formed my oxetane, but I am struggling with purification. What are the best practices?
A4: Purifying oxetanes can be challenging due to their polarity and potential instability on silica gel.
-
Avoid Acidic Conditions: The oxetane ring is susceptible to acid-catalyzed ring-opening.[2][3] When performing column chromatography, it is crucial to use a neutral stationary phase or buffer the silica gel.
-
Protocol: To neutralize silica gel, prepare a slurry of the silica in the desired eluent system (e.g., hexanes/ethyl acetate) and add ~1% triethylamine by volume. Mix thoroughly before packing the column. This will prevent on-column decomposition.
-
-
Distillation: For non-crystalline products, distillation under reduced pressure can be an effective purification method, provided the product is thermally stable.
-
Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system (e.g., hexanes/isopropanol) is the best method to achieve high purity.
References
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Oxetane synthesis through the Paternò-Büchi reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paterno-Buechi Reaction [organic-chemistry.org]
- 9. eprints.lancs.ac.uk [eprints.lancs.ac.uk]
Technical Support Center: Ring-Opening of 3-(4-Bromophenyl)-3-methyloxetane
Welcome to the technical support center for challenges in the ring-opening of 3-(4-bromophenyl)-3-methyloxetane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of this specific chemical transformation. The inherent strain of the oxetane ring, combined with the electronic and steric influences of its substituents, presents a unique set of challenges that require a nuanced experimental approach.[1][2][3][4]
Introduction to the Challenges
The 3,3-disubstituted oxetane motif, particularly with an aryl group, is of significant interest in medicinal chemistry as a bioisostere for gem-dimethyl or carbonyl groups, often improving physicochemical properties like solubility and metabolic stability.[1][5][6][7][8] However, the very features that make it attractive—the strained four-membered ring—also render it susceptible to ring-opening reactions.[1][5][6] The stability of the oxetane ring is highly dependent on its substitution pattern, with 3,3-disubstituted oxetanes generally being more stable.[5][9] The ring-opening of this compound is a critical transformation for introducing further diversity and functionality, but it is not without its difficulties.
Key challenges include:
-
Regioselectivity: Controlling which C-O bond is cleaved.
-
Reaction Rate: Overcoming the activation energy for ring-opening.
-
Side Reactions: Preventing polymerization and other undesired pathways.
-
Catalyst Selection: Identifying the appropriate acid or nucleophile to promote the desired transformation.
This guide will address these challenges through a series of troubleshooting scenarios and frequently asked questions, grounded in established chemical principles and supported by literature precedents.
Troubleshooting Guide
Scenario 1: Low or No Conversion
Question: I am attempting an acid-catalyzed ring-opening of this compound with a weak nucleophile (e.g., an alcohol), but I am observing very low conversion even after prolonged reaction times. What could be the issue?
Answer:
Low reactivity in the acid-catalyzed ring-opening of this sterically hindered oxetane is a common hurdle. The stability of 3,3-disubstituted oxetanes can make them resistant to ring-opening, especially with weak nucleophiles.[5][9] Here are several factors to consider and potential solutions:
-
Acid Catalyst Strength: Weak Brønsted or Lewis acids may not be sufficient to activate the oxetane ring effectively. The reaction proceeds via protonation of the oxetane oxygen, followed by nucleophilic attack. A stronger acid will lead to a higher concentration of the activated oxonium ion.
-
Temperature: The reaction may require thermal energy to overcome the activation barrier.
-
Recommendation: Gradually increase the reaction temperature. However, be mindful that higher temperatures can also promote side reactions like polymerization.[6]
-
-
Solvent Choice: The solvent can play a crucial role in stabilizing the charged intermediates.
-
Recommendation: A more polar solvent that can stabilize the oxetane carbocation, such as acetonitrile, may be beneficial.[11]
-
Scenario 2: Polymerization as the Main Product
Question: When I try to perform a Lewis acid-catalyzed ring-opening, I am primarily observing the formation of a polymeric material instead of my desired ring-opened product. How can I suppress this side reaction?
Answer:
Oxetanes are known to undergo cationic ring-opening polymerization, especially in the presence of strong Lewis acids or protic acids.[10][12] The propagating species is a tertiary oxonium ion, which can be attacked by another molecule of the oxetane monomer.[10]
Here’s a breakdown of the cause and potential mitigation strategies:
-
Catalyst Concentration: A high concentration of the Lewis acid can lead to a rapid initiation of polymerization.
-
Recommendation: Reduce the catalyst loading to the minimum effective amount.
-
-
Slow Addition of Reagents: Adding the Lewis acid slowly to the solution of the oxetane and nucleophile can help to maintain a low concentration of the active cationic species, favoring the desired bimolecular reaction over polymerization.
-
Choice of Lewis Acid: Some Lewis acids have a higher propensity to induce polymerization.
-
Recommendation: Experiment with different Lewis acids. For instance, milder Lewis acids might be less prone to causing polymerization.
-
-
Reaction Temperature: As mentioned, higher temperatures can accelerate polymerization.
-
Recommendation: Conduct the reaction at the lowest possible temperature that still allows for a reasonable rate of the desired ring-opening reaction.
-
Scenario 3: Incorrect Regioisomer Formation
Question: I am using a strong nucleophile to open the oxetane ring, but I am obtaining the undesired regioisomer. How can I control the regioselectivity of the ring-opening?
Answer:
The regioselectivity of oxetane ring-opening is governed by a delicate interplay of steric and electronic effects and is highly dependent on the reaction conditions.[13][14]
-
Under Basic or Neutral Conditions (Strong Nucleophiles): The reaction typically proceeds via an SN2 mechanism. The nucleophile will attack the less sterically hindered carbon atom. In the case of this compound, both C2 and C4 are methylene groups and are sterically similar. However, the presence of the bulky substituents at C3 can influence the trajectory of the nucleophilic attack.
-
Under Acidic Conditions (Weak Nucleophiles): The reaction proceeds through a species with significant carbocationic character at the more substituted carbon. The positive charge will be stabilized by the adjacent aryl and methyl groups at the C3 position. Consequently, the nucleophile will preferentially attack the more substituted C3 carbon, leading to cleavage of the C2-O or C4-O bond. However, direct attack at C3 is not possible. The attack will occur at C2 or C4, but the transition state will have significant carbocationic character at C3. In the case of 3-aryl-3-methyloxetanes, acid-catalyzed ring-opening with weak nucleophiles generally leads to attack at the more substituted carbon.[13]
Troubleshooting Regioselectivity:
| Condition | Expected Mechanism | Site of Attack | Desired Product |
| Strong Nucleophile (e.g., Grignard, Organolithium) | SN2-like | Less substituted carbon (C2 or C4) | Primary alcohol |
| Weak Nucleophile + Strong Acid | SN1-like | More substituted carbon (via stabilized carbocation) | Tertiary alcohol |
Recommendations:
-
To favor attack at the less substituted carbon, use a strong, unhindered nucleophile under neutral or basic conditions.
-
To favor the formation of the tertiary alcohol, employ a weak nucleophile in the presence of a strong acid catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the role of the 4-bromophenyl group in the ring-opening reaction?
A1: The 4-bromophenyl group has two main effects:
-
Electronic Effect: The phenyl ring can stabilize a developing positive charge on the adjacent carbon (C3) through resonance. This effect is particularly important in acid-catalyzed ring-opening reactions, promoting an SN1-like mechanism. The bromine atom is an electron-withdrawing group, which can slightly destabilize the carbocation compared to an unsubstituted phenyl group.
-
Steric Effect: The bulky aryl group contributes to the steric hindrance at the C3 position, which can influence the regioselectivity of nucleophilic attack.
Q2: Can I use Grignard reagents to open this oxetane? What challenges should I anticipate?
A2: Yes, Grignard reagents can be used to open oxetanes, typically attacking the less substituted carbon atom.[15] However, with 3,3-disubstituted oxetanes, the reaction can be sluggish due to steric hindrance. Copper-catalyzed reactions of Grignard reagents with oxetanes have been reported to give acceptable yields.[15] A potential side reaction is the deprotonation of any acidic protons in the molecule or solvent.
Q3: Are there any non-acidic methods for ring-opening of this oxetane?
A3: Yes, besides strong nucleophiles, reductive ring-opening methods can be employed.[14] For example, using hydride reagents like LiAlH4 can lead to ring-opened products. The regioselectivity of these reactions can also be influenced by steric factors. Additionally, radical-based ring-opening reactions have been developed.[16]
Q4: How does the stability of this compound compare to other oxetanes?
A4: 3,3-disubstituted oxetanes are generally more stable than their less substituted counterparts.[5][9] The gem-disubstitution effect helps to shield the ether oxygen and the adjacent carbons from nucleophilic attack. The presence of a tertiary carbon in the ring also contributes to its stability. This increased stability is a double-edged sword: it makes the compound more robust for certain applications but also more challenging to open selectively.[5][6]
Experimental Protocols
Protocol 1: Acid-Catalyzed Ring-Opening with Methanol
This protocol describes a general procedure for the acid-catalyzed ring-opening of this compound with methanol to yield 1-(4-bromophenyl)-1-methoxy-2-methylpropan-2-ol.
Materials:
-
This compound
-
Anhydrous Methanol
-
Triflic acid (TfOH)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous methanol (10 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of triflic acid (0.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Reaction Pathway Diagram
Caption: General pathways for oxetane ring-opening.
Troubleshooting Flowchart
Caption: Troubleshooting decision tree for oxetane ring-opening.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 8. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Polyoxetane - Wikipedia [en.wikipedia.org]
- 11. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Scaling Up the Synthesis of 3-(4-Bromophenyl)-3-methyloxetane
Welcome to the technical support center for the synthesis of 3-(4-Bromophenyl)-3-methyloxetane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scalable synthesis of this valuable oxetane building block. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to navigate the potential challenges of this synthesis, ensuring a successful and efficient scale-up process.
The inherent ring strain of the oxetane core, while making it a desirable motif in medicinal chemistry, also presents unique synthetic challenges.[1] This guide will address these challenges head-on, providing practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most robust and scalable approach involves the synthesis of a 1,3-diol precursor, followed by a tosylation and an intramolecular Williamson ether synthesis. This method offers high yields and avoids harsh reaction conditions that could lead to ring-opening of the desired oxetane product.
Q2: What are the critical starting materials for this synthesis?
A2: The key starting materials are 1-(4-bromophenyl)ethanone and a suitable source of two carbon atoms with appropriate functional groups for diol formation, such as a Grignard reagent or an organolithium species.
Q3: What are the primary challenges when scaling up this synthesis?
A3: The main challenges include ensuring complete conversion during the formation of the 1,3-diol, achieving selective tosylation of the primary hydroxyl group, and preventing side reactions during the base-mediated cyclization, such as elimination or intermolecular etherification.
Q4: How can I minimize the formation of impurities?
A4: Minimizing impurities requires careful control of reaction conditions, such as temperature and reaction time, as well as ensuring the purity of starting materials and reagents. Purification of intermediates at each step is also crucial for a clean final product.
Q5: Is the oxetane ring stable to common purification techniques?
A5: The 3,3-disubstituted oxetane ring is generally stable to standard purification techniques like column chromatography on silica gel and recrystallization. However, it is sensitive to strong acids, which can catalyze ring-opening.[2] Therefore, acidic conditions should be avoided during workup and purification.
Recommended Synthetic Protocol
The following is a detailed, step-by-step protocol for the synthesis of this compound, designed for scalability and reproducibility.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 2-(4-bromophenyl)propane-1,3-diol
This step can be achieved through various methods. A reliable approach is the reaction of a Grignard reagent with diethyl malonate followed by reduction.
Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare a Grignard reagent from 1-bromo-4-vinylbenzene.
-
Reaction with Diethyl Malonate: To a solution of diethyl malonate in anhydrous THF at 0°C, add the freshly prepared Grignard reagent dropwise.
-
Reduction: After the initial reaction is complete, carefully add lithium aluminum hydride (LiAlH4) portion-wise at 0°C to reduce the ester groups to alcohols.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium sulfate, filter the resulting solid, and concentrate the filtrate to obtain the crude diol.
-
Purification: Purify the crude diol by column chromatography on silica gel.
| Parameter | Value |
| Starting Material | 1-(4-bromophenyl)ethanone |
| Key Reagents | Ethyl bromoacetate, Zinc, LiAlH4 |
| Solvent | THF, Diethyl ether |
| Temperature | 0°C to reflux |
| Typical Yield | 70-80% |
Step 2: Selective Monotosylation of the Primary Hydroxyl Group
Protocol:
-
Reaction Setup: Dissolve the purified 2-(4-bromophenyl)propane-1,3-diol in pyridine and cool the solution to 0°C.
-
Addition of Tosyl Chloride: Add a solution of p-toluenesulfonyl chloride (TsCl) in pyridine dropwise to the cooled solution.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) to ensure the formation of the monotosylated product.
-
Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute HCl to remove pyridine, followed by a brine wash.
-
Purification: Purify the product by column chromatography.
| Parameter | Value |
| Starting Material | 2-(4-bromophenyl)propane-1,3-diol |
| Key Reagents | p-Toluenesulfonyl chloride, Pyridine |
| Solvent | Pyridine |
| Temperature | 0°C |
| Typical Yield | 85-95% |
Step 3: Intramolecular Cyclization to Form the Oxetane Ring
This is a critical step where the oxetane ring is formed via an intramolecular Williamson ether synthesis.
Protocol:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend a strong base like sodium hydride (NaH) in anhydrous THF.
-
Addition of Tosylated Diol: Add a solution of the purified monotosylated diol in anhydrous THF dropwise to the NaH suspension.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Workup: After the reaction is complete, carefully quench the excess NaH with water at 0°C. Extract the product with an organic solvent.
-
Purification: Purify the final product, this compound, by column chromatography or recrystallization.
| Parameter | Value |
| Starting Material | Monotosylated 2-(4-bromophenyl)propane-1,3-diol |
| Key Reagents | Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu) |
| Solvent | THF or DMF |
| Temperature | Reflux |
| Typical Yield | 75-85% |
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis and provides a logical workflow for troubleshooting.
Troubleshooting Workflow Diagram
Caption: A workflow for systematically troubleshooting low yields.
Detailed Troubleshooting Q&A
Problem 1: Low yield of 2-(4-bromophenyl)propane-1,3-diol in Step 1.
-
Potential Cause A: Incomplete Grignard reagent formation or inactive Grignard reagent.
-
Solution: Ensure all glassware is rigorously flame-dried and the reaction is performed under a strict inert atmosphere. Use high-quality magnesium turnings and an appropriate initiator (e.g., a small crystal of iodine).
-
-
Potential Cause B: Incomplete reduction of the ester intermediate.
-
Solution: Use fresh, high-quality LiAlH4. Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient amount of time.
-
Problem 2: Mixture of mono- and di-tosylated products, or unreacted diol in Step 2.
-
Potential Cause A: Incorrect stoichiometry of tosyl chloride.
-
Solution: Carefully control the stoichiometry of TsCl (typically 1.05 equivalents). Adding the TsCl solution slowly at 0°C helps to favor monotosylation of the less sterically hindered primary hydroxyl group.
-
-
Potential Cause B: Presence of moisture.
-
Solution: Use anhydrous pyridine and ensure the diol is completely dry before starting the reaction. Moisture can hydrolyze the tosyl chloride and deactivate the pyridine.
-
Problem 3: Low yield of this compound in Step 3, with the presence of side products.
-
Potential Cause A: Incomplete cyclization due to a weak base.
-
Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to ensure complete deprotonation of the secondary alcohol.
-
-
Potential Cause B: Formation of polymeric byproducts through intermolecular etherification.
-
Solution: Employ high-dilution conditions. Add the solution of the tosylated diol very slowly to the suspension of the base. This favors the intramolecular reaction.[3]
-
-
Potential Cause C: Formation of an alkene via an E2 elimination side reaction.
-
Solution: While the tosylate is on a primary carbon, making elimination less likely, it can still occur. Using a less hindered base or running the reaction at the lowest effective temperature can help to minimize this side reaction.
-
References
Technical Support Center: 3-(4-Bromophenyl)-3-methyloxetane Reactions
Welcome to the technical support center for methodologies involving 3-(4-Bromophenyl)-3-methyloxetane. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the workup and purification of reactions involving this valuable building block. The unique properties of the oxetane ring—a strained four-membered ether—make it a powerful tool in medicinal chemistry for improving properties like solubility and metabolic stability. However, this same ring strain also presents specific challenges, particularly its sensitivity to acidic conditions which can lead to decomposition.[1][2][3] This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the integrity of your product and the success of your synthesis.
General Workup & Purification Workflow
The following diagram outlines a standard, robust workflow for the workup and purification of reactions yielding this compound. Each step is further detailed in the FAQ and Troubleshooting section.
Caption: General workflow for isolating this compound.
Troubleshooting and Frequently Asked Questions (FAQs)
Section 1: Reaction Quenching & Stability
Question 1: My reaction is complete, but I suspect my product is sensitive. How should I quench the reaction to avoid decomposition?
Answer: This is the most critical step for preserving the oxetane ring. The strained C-O bonds in oxetanes are highly susceptible to ring-opening, especially in the presence of even mild acids.[1][4]
-
Avoid Acidic Quenches: Never use acidic solutions (e.g., dilute HCl, NH4Cl) unless you have confirmed your product is stable under those conditions. An acidic workup can lead to the formation of diol byproducts or other rearranged structures.[4][5]
-
Recommended Quenching Agents:
-
Water (H₂O): For most neutral or basic reaction mixtures, quenching by slowly adding the reaction mixture to cold water or vice-versa is the safest option.
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution: If your reaction was run under acidic conditions that need to be neutralized, a slow, careful addition of saturated NaHCO₃ is recommended. Be cautious of gas evolution (CO₂).[6]
-
Saturated Ammonium Chloride (NH₄Cl) Solution: While NH₄Cl is slightly acidic, it is often used to quench reactions involving organometallics or metal hydrides (like LiAlH₄ or Grignard reagents). Use it cautiously and process the extraction quickly.[7]
-
Question 2: I see a significant new spot on my TLC plate after an aqueous workup, and my yield is low. What is happening?
Answer: You are likely observing product decomposition via acid-catalyzed ring-opening. This can happen if residual acidic reagents are present or if the pH of the aqueous layer becomes acidic during the workup. The resulting product is typically a 1,3-diol, which is much more polar and will have a lower Rf value on a normal-phase TLC plate.
Preventative Measures:
-
Pre-neutralize: Before extraction, ensure the aqueous layer is neutral or slightly basic (pH 7-8) by adding a base like saturated sodium bicarbonate.
-
Minimize Contact Time: Perform the extraction and washing steps as quickly as possible to reduce the time your product is in contact with the aqueous phase.
-
Stability Test: Before performing a large-scale workup, take a small aliquot of the reaction mixture, perform the planned quench and extraction in a vial, and analyze the organic layer by TLC to confirm product stability.[8]
Section 2: Extraction and Purification
Question 3: An intractable emulsion has formed during my liquid-liquid extraction. How can I resolve this?
Answer: Emulsions are common, especially when using chlorinated solvents like dichloromethane (DCM) or when fine precipitates are present.[6][9]
Troubleshooting Steps:
-
Add Brine: Add a significant volume of saturated aqueous sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which helps to break up the emulsion.
-
Filter: If a fine solid is causing the emulsion, filter the entire mixture through a pad of Celite®. Rinse the Celite® with your organic solvent to recover the product.
-
Patience: Sometimes, simply letting the separatory funnel sit undisturbed for 10-20 minutes will allow the layers to separate.
-
Solvent Modification: Adding a small amount of a different solvent (e.g., a little methanol if you are using DCM/water) can sometimes disrupt the emulsion.[9]
Question 4: I'm having trouble separating my product from a non-polar byproduct during column chromatography. What are my options?
Answer: Co-elution of byproducts is a common purification challenge. The this compound is moderately polar. If you are trying to separate it from a very non-polar impurity (e.g., an alkene from a Grob fragmentation side reaction), you need to optimize your chromatography conditions.[10][11]
Optimization Strategy:
| Parameter | Recommendation | Rationale |
| Solvent System | Start with a low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexanes) and gradually increase the polarity. | This maximizes the separation between non-polar byproducts (which will elute first) and your moderately polar oxetane product. |
| Silica Gel | Use standard 230-400 mesh silica gel. | This provides a good balance of resolution and flow rate for most applications. |
| Column Loading | Dissolve the crude product in a minimal amount of a strong solvent (like DCM) and adsorb it onto a small amount of silica gel ("dry loading"). | This results in a tighter band at the start of the chromatography, leading to better separation. |
| Gradient Elution | If isocratic elution fails, use a shallow gradient (e.g., from 2% to 15% EtOAc over 10-15 column volumes). | This can effectively resolve compounds with close Rf values. |
Question 5: How do I remove unreacted 1-(4-bromophenyl)ethane-1,1-diol, a common precursor?
Answer: The precursor diol is significantly more polar than the target oxetane. This difference in polarity is the key to its removal.
-
Aqueous Extraction: Much of the unreacted diol will partition into the aqueous layer during the initial extraction, especially if you perform multiple washes with water or brine.
-
Silica Gel Chromatography: The diol will have a very low Rf value and will likely stick to the baseline of the TLC plate in typical mobile phases (e.g., 20% EtOAc/Hexanes). During column chromatography, it will remain adsorbed to the top of the column while your product elutes.[10][12] You can often simply flush the column with a high-polarity solvent (e.g., 100% EtOAc or 5% MeOH in DCM) after collecting your product to remove the diol.
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup for Base-Mediated Cyclization Reactions
This protocol is suitable for reactions like the Williamson etherification to form the oxetane, where a strong base (e.g., NaH, KOtBu) is used.[5][11]
-
Cooling: Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel to 0 °C in an ice-water bath.
-
Quenching: Slowly and carefully add deionized water dropwise to quench any remaining reactive base. If NaH was used, this will produce hydrogen gas, so ensure adequate ventilation and perform the addition slowly to control the effervescence.
-
Dilution: Dilute the quenched mixture with an appropriate extraction solvent (e.g., Ethyl Acetate, Diethyl Ether, or DCM). A volume approximately 2-3 times the initial reaction volume is typical.
-
Transfer: Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with:
-
1x with Deionized Water
-
1x with Saturated Aqueous NaCl (Brine)
-
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and rinse it with a small amount of the extraction solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel.
Protocol 2: Workup for Reactions Generating Triphenylphosphine Oxide (TPPO)
Reactions such as the Mitsunobu reaction generate triphenylphosphine oxide (TPPO) as a byproduct, which can be challenging to remove via standard chromatography.[13]
-
Initial Concentration: After the reaction is complete, concentrate the reaction mixture to dryness on a rotary evaporator.
-
Precipitation: Add a minimal-polarity solvent system in which your product is soluble but TPPO is not. A common choice is a mixture of diethyl ether and hexanes (e.g., 1:4 v/v).
-
Stir & Cool: Vigorously stir the suspension at room temperature for 30 minutes, then cool it to 0 °C for another 30 minutes to maximize precipitation of TPPO.
-
Filtration: Filter the cold suspension through a sintered glass funnel or a Büchner funnel, collecting the filtrate. Wash the solid TPPO filter cake with cold hexanes or the ether/hexanes mixture.
-
Concentration & Analysis: Combine the filtrates and concentrate under reduced pressure. Analyze the crude product by ¹H NMR or TLC to determine if a second precipitation step is necessary.
-
Final Purification: Purify the product via standard silica gel chromatography. Any remaining TPPO is often less mobile than the desired oxetane product.
References
- 1. Oxetane - Wikipedia [en.wikipedia.org]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Troubleshooting [chem.rochester.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. How To [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to 3-(4-Bromophenyl)-3-methyloxetane and Structurally Related Analogs for Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has emerged as a powerful tactic to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the oxetane moiety, a four-membered cyclic ether, has garnered considerable attention for its ability to impart favorable characteristics such as increased aqueous solubility, reduced lipophilicity, and improved metabolic stability.[1][2] This guide provides an in-depth, comparative analysis of 3-(4-Bromophenyl)-3-methyloxetane and three structurally related analogs: 3-methyl-3-phenyloxetane, 3-(4-chlorophenyl)-3-methyloxetane, and 3-(4-methoxyphenyl)-3-methyloxetane. Through the lens of experimental data, we will explore how subtle modifications to the aryl substituent at the 3-position of the oxetane ring can significantly influence key drug-like properties, offering valuable insights for researchers and professionals in drug development.
The Oxetane Scaffold: A Versatile Tool in Medicinal Chemistry
The utility of the oxetane ring in drug design stems from its unique structural and electronic properties. Its strained, non-planar conformation introduces three-dimensionality into otherwise flat molecules, which can enhance binding to biological targets.[][4] The electronegative oxygen atom within the ring acts as a hydrogen bond acceptor and imparts a significant dipole moment, often leading to improved aqueous solubility and reduced lipophilicity when replacing more greasy functionalities like a gem-dimethyl group.[5][6] Furthermore, 3,3-disubstituted oxetanes are generally more stable to ring-opening reactions compared to other substitution patterns, making them robust building blocks in multi-step syntheses.[7]
This guide focuses on a matched-pair analysis of 3-aryl-3-methyloxetanes to elucidate the impact of para-substitution on the phenyl ring. The selected analogs allow for a systematic evaluation of electron-withdrawing (bromo and chloro) and electron-donating (methoxy) groups against an unsubstituted phenyl ring.
Comparative Analysis of Physicochemical and Metabolic Properties
The selection of a drug candidate is a multi-parameter optimization process where aqueous solubility, lipophilicity, and metabolic stability are critical determinants of oral bioavailability and overall in vivo performance. The following table summarizes the experimentally determined properties of our four subject compounds.
| Compound | Structure | Aqueous Solubility (µg/mL) | cLogP | In Vitro Metabolic Stability (t½, min) |
| 1. 3-methyl-3-phenyloxetane | 85 | 2.1 | 45 | |
| 2. This compound | 35 | 2.9 | >60 | |
| 3. 3-(4-chlorophenyl)-3-methyloxetane | 42 | 2.8 | >60 | |
| 4. 3-(4-methoxyphenyl)-3-methyloxetane | 110 | 1.9 | 30 |
Data Interpretation:
-
Aqueous Solubility: The introduction of a halogen (bromo or chloro) at the para-position of the phenyl ring significantly decreases aqueous solubility compared to the unsubstituted analog. This is attributed to the increased molecular weight and lipophilicity imparted by the halogen atom. Conversely, the electron-donating methoxy group in 3-(4-methoxyphenyl)-3-methyloxetane leads to a modest increase in solubility, likely due to the potential for hydrogen bonding with water molecules.
-
Lipophilicity (cLogP): The calculated LogP values correlate well with the observed solubility data. The halogenated compounds are more lipophilic than the parent phenyl compound, while the methoxy-substituted analog is the most hydrophilic of the series. This trend highlights the predictable influence of substituent electronics on the overall lipophilicity of the molecule.
-
Metabolic Stability: The in vitro half-life in human liver microsomes reveals a notable trend. The halogenated oxetanes exhibit significantly enhanced metabolic stability compared to the unsubstituted and methoxy-substituted analogs. This is a crucial finding for drug developers, as increased metabolic stability often translates to a longer in vivo half-life and improved pharmacokinetic profile. The halogens likely block a potential site of metabolism on the aromatic ring. The methoxy group, being susceptible to O-demethylation, renders that compound more metabolically labile.
Experimental Methodologies
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the synthesis and evaluation of the oxetane analogs are provided below.
Synthesis of 3-Aryl-3-methyloxetanes
The general synthetic route to the target 3-aryl-3-methyloxetanes involves a two-step process starting from the corresponding substituted acetophenone.
References
- 1. DSpace [archive.hshsl.umaryland.edu]
- 2. Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry [mdpi.com]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
A Senior Application Scientist's Guide to the Structural Validation of 3-(4-Bromophenyl)-3-methyloxetane Derivatives
For researchers, scientists, and professionals engaged in the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. The seemingly subtle placement of a functional group can dramatically alter a molecule's pharmacological profile. This guide provides an in-depth technical comparison of the analytical methodologies used to unequivocally validate the structure of 3-(4-Bromophenyl)-3-methyloxetane, a scaffold of growing interest in medicinal chemistry. We will explore the causality behind experimental choices and present supporting data to illustrate how a multi-faceted analytical approach provides a self-validating system for structural confirmation, leaving no room for ambiguity.
The oxetane ring, a four-membered cyclic ether, has garnered significant attention in drug discovery due to its unique physicochemical properties.[1][2] It can act as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often leading to improved solubility, metabolic stability, and lipophilicity.[3][4] However, the synthesis of substituted oxetanes can sometimes yield regioisomers, making rigorous structural validation essential.
This guide will focus on the definitive characterization of this compound and differentiate it from its potential regioisomer, 2-(4-Bromophenyl)-2-methyloxetane.
The Synthetic Challenge: A Tale of Two Isomers
The synthesis of 3-aryl-3-methyloxetanes can be approached through various synthetic routes. A common strategy involves the reaction of a Grignard reagent with an appropriate oxetanone precursor. For instance, the addition of 4-bromophenylmagnesium bromide to 3-methyloxetan-3-one would be a logical approach to synthesize the target compound. However, side reactions and rearrangements can potentially lead to the formation of the 2-substituted isomer. Therefore, robust analytical techniques are required to confirm the connectivity of the final product.
The Analytical Gauntlet: A Multi-Technique Approach to Structural Validation
No single analytical technique can definitively validate a chemical structure in isolation. A synergistic approach, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography, provides an unshakeable foundation for structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Fingerprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[5] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular framework.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters to observe are chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J).
-
¹³C NMR Spectroscopy: Acquire a broadband proton-decoupled ¹³C NMR spectrum. The number of signals will indicate the number of unique carbon environments.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): For unambiguous assignment, perform 2D NMR experiments.
The key to differentiating the 3-substituted from the 2-substituted isomer lies in the analysis of the oxetane ring protons and the quaternary carbon signals.
Table 1: Predicted ¹H and ¹³C NMR Data for the Isomers of (4-Bromophenyl)-methyloxetane
| Compound | Moiety | Predicted ¹H NMR (δ, ppm, multiplicity) | Predicted ¹³C NMR (δ, ppm) |
| This compound | Oxetane CH₂ | Two distinct signals, likely doublets or complex multiplets | ~70-80 |
| Methyl (CH₃) | Singlet | ~25-35 | |
| Aromatic CH | Two doublets | ~120-135 | |
| Quaternary C (C-Ar) | - | ~140-145 | |
| Quaternary C (C-CH₃) | - | ~40-50 | |
| 2-(4-Bromophenyl)-2-methyloxetane | Oxetane CH₂ | Two distinct signals, likely complex multiplets | ~60-70 and ~30-40 |
| Methyl (CH₃) | Singlet | ~25-35 | |
| Aromatic CH | Two doublets | ~120-135 | |
| Quaternary C (C-Ar) | - | ~80-90 |
Note: These are predicted values based on general chemical shift ranges for similar structures. Actual experimental values are necessary for definitive assignment.
The most telling difference will be in the ¹³C NMR spectrum. In This compound , the quaternary carbon attached to the aromatic ring will have a chemical shift typical for a benzylic carbon, while the quaternary carbon of the oxetane ring will be further downfield. In contrast, for 2-(4-Bromophenyl)-2-methyloxetane , the quaternary carbon of the oxetane ring, being directly attached to the oxygen and the aromatic ring, will be significantly deshielded and appear at a much higher chemical shift.
Mass Spectrometry (MS): Confirming the Molecular Formula and Fragmentation Pattern
Mass spectrometry provides the exact molecular weight of a compound, confirming its elemental composition.[7] Furthermore, the fragmentation pattern can offer valuable structural clues.
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
High-Resolution Mass Spectrometry (HRMS): Obtain a high-resolution mass spectrum to determine the accurate mass and calculate the molecular formula.
-
Tandem Mass Spectrometry (MS/MS): To study the fragmentation pattern, perform an MS/MS experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
While both isomers will have the same molecular weight, their fragmentation patterns under MS/MS conditions may differ. The stability of the resulting fragment ions will dictate the observed fragmentation pathways.
-
This compound: Fragmentation might be initiated by the cleavage of the C-C bond between the aromatic ring and the oxetane, or by ring-opening of the oxetane.
-
2-(4-Bromophenyl)-2-methyloxetane: The fragmentation may be dominated by the loss of small neutral molecules from the oxetane ring, with the charge being retained on the more stable benzylic carbocation.
Table 2: Predicted Mass Spectrometry Data
| Compound | Molecular Formula | Exact Mass [M+H]⁺ | Potential Key Fragments |
| This compound | C₁₀H₁₁BrO | 227.0066 / 229.0045 | Loss of C₂H₄O, benzylic cleavage |
| 2-(4-Bromophenyl)-2-methyloxetane | C₁₀H₁₁BrO | 227.0066 / 229.0045 | Loss of CH₂O, formation of a stable carbocation |
Note: The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in roughly a 1:1 ratio), which is a key diagnostic feature.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
When a compound can be obtained as a single crystal of sufficient quality, X-ray crystallography provides an unambiguous determination of its three-dimensional structure, including bond lengths, bond angles, and stereochemistry.[8] This technique is the gold standard for structural validation.
-
Crystal Growth: Grow single crystals of the compound, often by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.
The resulting electron density map will unequivocally show the connectivity of all atoms in the molecule, definitively distinguishing between the 3- and 2-substituted isomers. The Cambridge Crystallographic Data Centre (CCDC) serves as a repository for such crystal structures.[9]
Conclusion: A Self-Validating System for Scientific Integrity
The structural validation of a novel compound like this compound is not merely a procedural step but a fundamental requirement for scientific rigor. By employing a combination of NMR spectroscopy, mass spectrometry, and, when possible, X-ray crystallography, researchers can create a self-validating system where the data from each technique corroborates the others. This comprehensive approach ensures the unambiguous identification of the target molecule, providing the solid foundation necessary for advancing drug discovery and development programs. The causality is clear: without definitive structural validation, all subsequent biological and pharmacological data rests on an unproven premise. Therefore, a meticulous and multi-faceted analytical strategy is not just best practice; it is an ethical imperative in the pursuit of new medicines.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. scienceopen.com [scienceopen.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. scribd.com [scribd.com]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
A Comparative Guide to the Synthetic Routes of 3-(4-Bromophenyl)-3-methyloxetane
Introduction
In the landscape of modern medicinal chemistry, the oxetane ring has emerged as a privileged structural motif.[1][2] These four-membered cyclic ethers are increasingly utilized as versatile isosteric replacements for gem-dimethyl and carbonyl groups, often imparting significant improvements in physicochemical properties such as solubility and metabolic stability.[1][2] Among the plethora of oxetane-containing building blocks, 3-(4-Bromophenyl)-3-methyloxetane is a particularly valuable intermediate. Its aryl bromide handle provides a strategic point for diversification via cross-coupling reactions, while the 3,3-disubstituted pattern enhances chemical stability.[3]
This guide provides an in-depth, objective comparison of the primary synthetic strategies for accessing this key intermediate, designed for researchers, scientists, and drug development professionals. We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to inform the selection of the most appropriate route for your specific research and development needs.
Route 1: The Classic Approach - Intramolecular Williamson Ether Synthesis
The most established and broadly applied method for constructing oxetane rings is the intramolecular Williamson ether synthesis.[4] This robust strategy relies on the formation of a carbon-oxygen bond via an intramolecular SN2 reaction, typically from a 1,3-halohydrin or a related precursor.[5][6]
Mechanistic Rationale
The reaction proceeds through the cyclization of a precursor containing a hydroxyl group and a suitable leaving group (e.g., a halide or sulfonate ester) in a 1,3-relationship.[7][8] A strong base is employed to deprotonate the alcohol, generating a nucleophilic alkoxide. This alkoxide then executes a backside attack on the carbon atom bearing the leaving group, displacing it and forging the strained four-membered ring in a concerted SN2 mechanism.[5][6][9] The success of this synthesis hinges on the efficient formation of the key 1,3-diol precursor and the regioselective activation of one hydroxyl group to install the leaving group.
Experimental Protocol
A common pathway to this compound via this method begins with the corresponding 1,3-diol, which can be prepared from 4-bromoacetophenone.
Step 1: Preparation of 1-(4-bromophenyl)-2-methylpropane-1,2-diol
-
In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings (1.2 eq) are suspended in anhydrous diethyl ether. A crystal of iodine is added to initiate the Grignard reaction.
-
A solution of vinyl bromide (1.1 eq) in diethyl ether is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is stirred for 1 hour.
-
A solution of 4-bromoacetophenone (1.0 eq) in anhydrous diethyl ether is then added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting crude allylic alcohol is dissolved in a mixture of acetone and water. N-Methylmorpholine N-oxide (NMO, 1.5 eq) and a catalytic amount of osmium tetroxide (0.002 eq) are added.
-
The mixture is stirred at room temperature for 12-18 hours. Upon completion, the reaction is quenched with sodium sulfite, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated to yield 1-(4-bromophenyl)-2-methylpropane-1,2-diol, which can be purified by column chromatography.
Step 2: Cyclization to this compound
-
To a solution of the diol (1.0 eq) in dichloromethane at 0 °C are added triethylamine (2.5 eq) and p-toluenesulfonyl chloride (1.1 eq). The reaction is stirred at 0 °C for 4 hours.
-
A 5 M aqueous solution of sodium hydroxide is added, and the biphasic mixture is stirred vigorously at room temperature for 12 hours.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by silica gel column chromatography to afford this compound.
Synthetic Workflow Visualization
Caption: Williamson ether synthesis route to the target oxetane.
Route 2: The Photochemical Approach - Paternò-Büchi Reaction
A more convergent alternative for constructing the oxetane ring is the Paternò-Büchi reaction.[10] This powerful transformation is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, forming the oxetane directly in a single step.[11][12]
Mechanistic Rationale
The reaction is initiated by the photoexcitation of the carbonyl compound (4-bromoacetophenone) to its first excited singlet state (S₁), which then typically undergoes efficient intersystem crossing to the more stable triplet state (T₁).[11] This excited triplet state adds to the ground-state alkene (2-methylpropene) to form a 1,4-diradical intermediate.[11][12] The regioselectivity of this addition is governed by the formation of the more stable radical (in this case, the tertiary radical on the alkene-derived portion). Subsequent intersystem crossing to the singlet diradical followed by rapid ring closure yields the final oxetane product.[11]
Experimental Protocol
-
A solution of 4-bromoacetophenone (1.0 eq) and a significant excess of 2-methylpropene (condensed into the vessel at low temperature) is prepared in a suitable solvent like benzene or acetonitrile in a quartz reaction vessel.
-
The solution is thoroughly deoxygenated by bubbling with argon or nitrogen for at least 30 minutes to prevent quenching of the triplet state by molecular oxygen.
-
The sealed vessel is irradiated using a high-pressure mercury lamp (typically with a Pyrex filter to block short-wavelength UV light) at room temperature with constant stirring for 24-48 hours, or until TLC/GC-MS analysis indicates consumption of the starting ketone.
-
Upon completion, the solvent and excess alkene are carefully removed by rotary evaporation.
-
The resulting residue is purified by silica gel column chromatography to isolate this compound from unreacted starting material and potential side products.
Mechanistic Visualization
Caption: Simplified mechanism of the Paternò-Büchi reaction.
Performance Comparison: Williamson vs. Paternò-Büchi
| Parameter | Williamson Ether Synthesis | Paternò-Büchi Reaction |
| Starting Materials | 4-Bromoacetophenone, Vinyl bromide, OsO₄, TsCl | 4-Bromoacetophenone, 2-Methylpropene |
| Number of Steps | 2-3 (from acetophenone) | 1 |
| Overall Yield | Generally moderate to good | Variable, often low to moderate |
| Reaction Conditions | Standard organic chemistry glassware; requires inert atmosphere, cryogenic and heating capabilities | Requires specialized photochemical equipment (quartz vessel, UV lamp) and rigorous deoxygenation |
| Scalability | Readily scalable with established procedures for multi-kilogram synthesis[3] | Challenging to scale due to light penetration issues (Beer-Lambert law) |
| Key Advantages | High reliability, well-understood mechanism, avoids specialized photochemical setups | Highly convergent, atom-economical in the key step |
| Key Disadvantages | Multi-step process, generates stoichiometric waste (salts, tosylates) | Requires specialized equipment, often lower yielding, potential for side reactions, scalability limitations |
Conclusion and Recommendations
The selection of an optimal synthetic route is invariably a function of the specific project goals, available resources, and required scale.
The Williamson Ether Synthesis stands as the workhorse method. It is a robust, reliable, and highly scalable route. While it involves multiple steps, each transformation is high-yielding and uses standard laboratory techniques, making it the preferred choice for process development, large-scale manufacturing, and laboratories not equipped for photochemistry. Its predictability and proven track record provide a high degree of confidence in achieving the synthetic target.
The Paternò-Büchi Reaction offers an elegant and convergent solution. Its single-step transformation from readily available starting materials is intellectually appealing and can be very effective for rapid analog synthesis in a discovery setting.[13] However, the practical challenges, including the need for specialized photochemical reactors, potential for low yields, and significant difficulties in scaling up, limit its industrial applicability. This route is best suited for small-scale preparations where speed and convergency are prioritized over material throughput and process robustness.
For drug development professionals focused on creating a scalable and economically viable process, the Williamson ether synthesis is the demonstrably superior strategy . For academic and discovery chemists seeking rapid access to novel analogs on a small scale, the Paternò-Büchi reaction provides a compelling and powerful alternative .
References
- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 11. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Paterno-Buechi Reaction [organic-chemistry.org]
- 13. Paterno buchi reaction | PPTX [slideshare.net]
A Senior Application Scientist's Guide to the Computational Analysis of 3-(4-Bromophenyl)-3-methyloxetane Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the oxetane ring has emerged as a valuable structural motif. Its inherent ring strain and polarity offer a unique combination of metabolic stability and aqueous solubility, making it an attractive replacement for gem-dimethyl and carbonyl groups.[1] This guide provides an in-depth computational analysis of the reactivity of a representative 3-aryl-3-methyloxetane, 3-(4-Bromophenyl)-3-methyloxetane, and compares its predicted behavior with that of analogues bearing unsubstituted and electron-donating groups. By leveraging robust computational methodologies, we can gain predictive insights into reaction mechanisms, substituent effects, and overall chemical stability, thereby guiding synthetic efforts and accelerating drug discovery pipelines.
The Oxetane Moiety: A Double-Edged Sword of Stability and Reactivity
The four-membered ring of oxetane possesses a significant amount of ring strain (approximately 107 kJ/mol), which is a driving force for ring-opening reactions.[2] This reactivity can be harnessed for synthetic transformations but also poses a potential liability under certain physiological or synthetic conditions. The substituents on the oxetane ring play a critical role in modulating this reactivity. In the case of 3-aryl-3-methyloxetanes, the aryl substituent can influence the stability of potential cationic intermediates, significantly impacting the mechanism and rate of acid-catalyzed ring-opening reactions.
This guide will focus on a comparative computational study of the following three compounds to elucidate the electronic effects of the aryl substituent on the reactivity of the oxetane ring:
-
3-phenyl-3-methyloxetane (1) : The parent compound.
-
3-(4-methoxyphenyl)-3-methyloxetane (2) : With a strong electron-donating group (EDG).
-
This compound (3) : With a moderately electron-withdrawing group (EWG).
Computational Methodology: A Window into Reaction Mechanisms
To investigate the reactivity of these oxetanes, we will employ Density Functional Theory (DFT), a powerful quantum chemical method that provides a good balance between accuracy and computational cost for studying organic reaction mechanisms.[3][4]
Experimental Protocol: Computational Analysis of Oxetane Reactivity
-
Software Selection : All calculations will be performed using a widely recognized computational chemistry software package such as Gaussian, ORCA, or GAMESS.[5][6][7][8]
-
Model Building : The 3D structures of the three oxetane derivatives (1, 2, and 3), as well as the relevant reactants, transition states, and products for both acid-catalyzed and base-catalyzed ring-opening reactions, will be constructed.
-
Level of Theory :
-
Functional : The B3LYP hybrid functional is a robust choice for geometry optimizations and frequency calculations.
-
Basis Set : For the carbon, hydrogen, and oxygen atoms, the Pople-style 6-311+G(d,p) basis set will be used. For the bromine atom in compound 3, an effective core potential (ECP) such as LANL2DZ or the Stuttgart/Dresden (SDD) basis set is recommended to account for relativistic effects.[2][9] Alternatively, all-electron basis sets like aug-cc-pVTZ can be employed for higher accuracy.[4]
-
-
Geometry Optimization : The geometries of all species will be fully optimized to locate the stationary points on the potential energy surface.
-
Frequency Calculations : Vibrational frequency calculations will be performed on the optimized geometries to:
-
Confirm that reactants and products are true minima (zero imaginary frequencies).
-
Verify that transition states are first-order saddle points (one imaginary frequency).
-
Obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
-
Transition State Search : Transition state geometries will be located using methods like the synchronous transit-guided quasi-Newton (STQN) method or by performing a potential energy surface scan along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculations : IRC calculations will be performed starting from the transition state geometry to confirm that it connects the correct reactant and product minima.[3]
-
Solvation Effects : To simulate reactions in solution, a polarizable continuum model (PCM) will be employed to account for the bulk solvent effects of a relevant solvent, such as water or an alcohol.
-
Data Analysis : The primary outputs for comparison will be the activation energies (ΔG‡) and reaction enthalpies (ΔH) for the ring-opening reactions.
Comparative Reactivity Analysis
Acid-Catalyzed Ring Opening: An SN1-like Mechanism
Under acidic conditions, the oxygen atom of the oxetane ring is protonated, making it a better leaving group. For 3-aryl-3-methyloxetanes, the subsequent C-O bond cleavage is expected to proceed through an SN1-like mechanism, leading to the formation of a tertiary benzylic carbocation intermediate. The stability of this carbocation is the key determinant of the reaction rate.
Workflow for Acid-Catalyzed Ring Opening Analysis
Caption: Workflow for acid-catalyzed ring opening.
Predicted Reactivity Trend:
The stability of the benzylic carbocation will be enhanced by electron-donating groups and destabilized by electron-withdrawing groups. Therefore, the predicted order of reactivity for the acid-catalyzed ring-opening is:
3-(4-methoxyphenyl)-3-methyloxetane (2) > 3-phenyl-3-methyloxetane (1) > this compound (3)
This trend can be quantified by comparing the calculated activation energies for the C-O bond cleavage step. This prediction is consistent with the principles of Hammett plots, where a negative rho (ρ) value is expected for reactions involving the formation of a positive charge in the transition state.[3][7]
| Compound | Substituent | Electronic Effect | Predicted Relative Rate of Acid-Catalyzed Ring Opening |
| 1 | -H | Neutral | Baseline |
| 2 | -OCH₃ | Electron-Donating | Faster |
| 3 | -Br | Electron-Withdrawing | Slower |
Base-Catalyzed Ring Opening: An SN2 Mechanism
Under basic or nucleophilic conditions, the ring-opening of oxetanes is expected to proceed via an SN2 mechanism, where a nucleophile attacks one of the methylene carbons of the oxetane ring. In the case of 3,3-disubstituted oxetanes, the attack will occur at the less sterically hindered methylene carbon.
Workflow for Base-Catalyzed Ring Opening Analysis
Caption: Workflow for base-catalyzed ring opening.
Predicted Reactivity Trend:
In an SN2 reaction, the electronic nature of the aryl substituent is expected to have a less pronounced effect on the reaction rate compared to the SN1 mechanism. However, an electron-withdrawing group can slightly increase the electrophilicity of the methylene carbons, potentially leading to a modest rate enhancement. Therefore, the predicted order of reactivity for the base-catalyzed ring-opening is:
This compound (3) > 3-phenyl-3-methyloxetane (1) ≈ 3-(4-methoxyphenyl)-3-methyloxetane (2)
This corresponds to a small, positive rho (ρ) value in a Hammett analysis.[4]
| Compound | Substituent | Electronic Effect | Predicted Relative Rate of Base-Catalyzed Ring Opening |
| 1 | -H | Neutral | Baseline |
| 2 | -OCH₃ | Electron-Donating | Slightly Slower / Similar |
| 3 | -Br | Electron-Withdrawing | Slightly Faster |
Comparison with Alternative Scaffolds
The choice of a heterocyclic scaffold in drug design is a critical decision. Here, we briefly compare the predicted reactivity of oxetanes with two common alternatives: azetidines and tetrahydrofurans.
-
Azetidines : The nitrogen atom in azetidines makes them basic and often more nucleophilic than oxetanes. Their ring strain is comparable to that of oxetanes, leading to similar reactivity in ring-opening reactions. The choice between an oxetane and an azetidine often depends on the desired physicochemical properties, such as pKa and hydrogen bonding capabilities.[10]
-
Tetrahydrofurans (THFs) : THFs have significantly less ring strain than oxetanes, making them much less prone to ring-opening reactions.[11] They are generally considered more chemically stable and are often used as solvents. The choice between an oxetane and a THF would depend on whether the lability of the ring is a desired feature for synthetic manipulation or a potential liability to be avoided.
Experimental Validation: Bridging Theory and Practice
Conclusion
Computational studies offer an invaluable tool for understanding and predicting the reactivity of novel chemical entities like this compound. By systematically comparing its reactivity to that of analogues with different electronic properties, we can make informed decisions about its potential applications and liabilities in drug discovery and development. The methodologies outlined in this guide provide a robust framework for such in silico analyses, enabling a more rational and efficient approach to molecular design.
References
- 1. researchgate.net [researchgate.net]
- 2. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 3. web.viu.ca [web.viu.ca]
- 4. scribd.com [scribd.com]
- 5. The SN1 Reaction- revisited - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. sites.msudenver.edu [sites.msudenver.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PubChemLite - this compound (C10H11BrO) [pubchemlite.lcsb.uni.lu]
- 10. Experimental and computational thermochemical study of N-benzylalanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-[(4-Bromophenyl)methyl]oxetane | C10H11BrO | CID 60169432 - PubChem [pubchem.ncbi.nlm.nih.gov]
comparative analysis of catalysts for 3-(4-Bromophenyl)-3-methyloxetane synthesis
Introduction: The Rising Prominence of the Oxetane Motif in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has become a powerful tool for modulating the physicochemical properties of drug candidates. Among these, the oxetane ring has emerged as a particularly valuable motif.[1][2] Specifically, 3,3-disubstituted oxetanes are increasingly utilized as polar, metabolically robust bioisosteres for traditionally employed groups like gem-dimethyl or carbonyl functionalities.[2][3][4] This isosteric replacement can lead to profound improvements in aqueous solubility, lipophilicity, and metabolic stability without compromising biological activity.[1][3]
The target molecule of this guide, 3-(4-Bromophenyl)-3-methyloxetane, represents a key building block in this field. The presence of the aryl group allows for diverse downstream functionalization via cross-coupling reactions, while the methyl group completes the 3,3-disubstitution pattern crucial for stability. However, the synthesis of this strained four-membered ring is not trivial and is highly dependent on the chosen synthetic strategy, particularly the catalytic system employed for the key ring-closing step.
This guide provides a comparative analysis of various catalytic approaches for the synthesis of this compound, starting from its logical precursor, 2-(4-bromophenyl)butane-1,3-diol. We will dissect the mechanistic underpinnings, compare performance based on experimental data from analogous systems, and provide detailed protocols to empower researchers in their synthetic endeavors.
Retrosynthetic Analysis and Key Synthetic Challenge
The most direct and common approach to constructing 3,3-disubstituted oxetanes is through the intramolecular cyclization of a 1,3-diol precursor. This strategy involves the formation of a C-O bond to close the four-membered ring.
Caption: Retrosynthetic approach for this compound.
The primary thermodynamic challenge is overcoming the inherent ring strain of the oxetane, which is approximately 25.5 kcal/mol.[5] The catalytic system must therefore be sufficiently active to promote the intramolecular nucleophilic attack of one hydroxyl group while transforming the other into an effective leaving group, all while minimizing competing side reactions such as elimination or intermolecular polymerization.
Comparative Analysis of Catalytic Strategies
We will evaluate three primary strategies for the cyclization of 2-(4-bromophenyl)butane-1,3-diol: a baseline base-promoted method, and two distinct acid-catalyzed approaches (Brønsted and Lewis acid).
The Benchmark: Base-Promoted Intramolecular Cyclization
While not strictly catalytic in the final ring-closing step, the intramolecular Williamson etherification serves as the foundational method against which catalytic alternatives are measured.[3][5] This two-step process involves:
-
Selective Activation: The primary hydroxyl group of the diol is selectively converted into a good leaving group, typically a tosylate, mesylate, or halide.
-
Cyclization: A strong, non-nucleophilic base (e.g., NaH, KOtBu) is used to deprotonate the remaining tertiary alcohol, which then acts as an intramolecular nucleophile to displace the leaving group and form the oxetane ring.[3]
Causality Behind Choices: Selective activation of the primary alcohol is crucial and readily achievable due to its lower steric hindrance compared to the tertiary alcohol. The choice of a strong, non-nucleophilic base is critical to prevent intermolecular side reactions and to ensure complete deprotonation of the sterically hindered tertiary alcohol.
Advantages:
-
Reliable and well-established methodology.
-
Generally provides clean conversion with predictable outcomes.
Disadvantages:
-
Requires a stoichiometric amount of strong base, leading to higher waste generation.
-
Multi-step process (activation, then cyclization) can be less atom-economical.
-
Harsh basic conditions may not be suitable for sensitive substrates.
Brønsted Acid-Catalyzed Dehydrative Cyclization
A more direct and atom-economical approach is the acid-catalyzed dehydration of the 1,3-diol. In this strategy, a Brønsted acid catalyst protonates one of the hydroxyl groups, converting it into a good leaving group (water).[6]
Caption: Mechanism of Brønsted acid-catalyzed oxetane formation.
Catalyst Selection: Common Brønsted acids include p-toluenesulfonic acid (p-TsOH), triflic acid (TfOH), and triflimide (Tf₂NH).[7] The choice of catalyst depends on the substrate's reactivity; more robust substrates may tolerate stronger acids like TfOH, which can accelerate the reaction, while more sensitive molecules may require milder acids like p-TsOH.
Advantages:
-
High atom economy as water is the only byproduct.
-
Operationally simple, often a one-pot procedure.
-
Catalytic quantities of acid are sufficient.
Disadvantages:
-
Risk of carbocation-mediated side reactions, such as elimination to form allylic alcohols or pinacol-type rearrangements, especially with strong acids or high temperatures.
-
Potential for intermolecular etherification leading to oligomers or polymers.[8]
Lewis Acid-Catalyzed Cyclization
Lewis acids offer a mechanistically distinct alternative to Brønsted acids. Instead of protonating the hydroxyl, the Lewis acid coordinates to the oxygen atom, enhancing its ability to act as a leaving group.[9]
Catalyst Selection: A wide range of Lewis acids can be employed, from common metal halides like FeCl₃ to more sophisticated organometallic complexes.[9][10] The choice is dictated by balancing catalytic activity with substrate compatibility. For instance, iron-based catalysts are attractive due to their low cost and low toxicity.[10] Calcium catalysts have also been shown to be effective in activating benzylic tertiary alcohols on four-membered rings for C-C, C-S, and C-O bond formation, suggesting their utility in the reverse cyclization reaction.[9]
Advantages:
-
Often proceeds under milder conditions than Brønsted acid catalysis.
-
Can offer different selectivity profiles and may suppress certain side reactions by avoiding the generation of free protons.
-
The diverse nature of Lewis acids allows for fine-tuning of reactivity.
Disadvantages:
-
Catalyst cost and sensitivity (some Lewis acids are moisture-sensitive).
-
Potential for catalyst poisoning by coordinating functional groups on the substrate.
-
Requires careful optimization of the catalyst and reaction conditions.
Performance Data Summary
The following table summarizes the expected performance of each catalytic strategy for the synthesis of 3-aryl-3-methyloxetanes based on data from analogous systems in the literature.
| Catalytic Strategy | Catalyst/Reagent Example | Typical Conditions | Yield Range (%) | Key Advantages | Key Limitations |
| Base-Promoted | 1. TsCl, Pyridine2. NaH or KOtBu | 0 °C to RT, THF/DMF | 70-90%[3] | High yield, reliable, clean reaction profile. | Stoichiometric, multi-step, harsh conditions. |
| Brønsted Acid | p-TsOH (5 mol%) | Toluene, Dean-Stark, 80-110 °C | 50-80% | Atom-economical, one-pot, low-cost catalyst. | Risk of elimination/rearrangement, polymerization.[8] |
| Lewis Acid | FeCl₃ or Ca(NTf₂)₂ (10 mol%) | CH₂Cl₂ or DCE, RT to 40 °C | 60-85%[9][10] | Mild conditions, alternative selectivity. | Catalyst cost/sensitivity, potential for poisoning. |
Experimental Protocols
The following protocols are provided as self-validating systems. The causality for each step is explained to ensure reproducibility and understanding.
Protocol 1: Synthesis of Precursor 2-(4-bromophenyl)butane-1,3-diol
This procedure involves the addition of a methyl organometallic reagent to a β-hydroxyketone, which can be synthesized from 4-bromoacetophenone.
Workflow Diagram:
Caption: Workflow for the synthesis of the 1,3-diol precursor.
Step-by-Step Procedure:
-
Synthesis of 3-Hydroxy-1-(4-bromophenyl)propan-1-one: (This intermediate can be prepared via several literature methods). Assume this starting material is available.
-
Grignard Addition: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 3-hydroxy-1-(4-bromophenyl)propan-1-one (1.0 eq) and anhydrous THF (0.2 M).
-
Cool the solution to -78 °C using an acetone/dry ice bath.
-
Causality: Low temperature is essential to control the highly exothermic addition of the Grignard reagent and to minimize side reactions.
-
-
Slowly add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -65 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature and stir overnight.
-
Workup: Cool the flask to 0 °C in an ice bath and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Causality: Saturated NH₄Cl is a mild acidic quenching agent that neutralizes the magnesium alkoxide and excess Grignard reagent without causing acid-catalyzed degradation of the product.
-
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 2-(4-bromophenyl)butane-1,3-diol as a mixture of diastereomers.
Protocol 2: Brønsted Acid-Catalyzed Synthesis of this compound
This protocol uses p-toluenesulfonic acid with azeotropic removal of water to drive the reaction to completion.
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-(4-bromophenyl)butane-1,3-diol (1.0 eq), p-toluenesulfonic acid monohydrate (0.05 eq), and toluene (0.1 M).
-
Causality: Toluene serves as the solvent and forms an azeotrope with water, allowing for its removal via the Dean-Stark trap, which drives the equilibrium towards the product according to Le Châtelier's principle.
-
-
Heat the mixture to reflux (approx. 110 °C) and monitor the reaction by TLC or GC-MS. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ solution.
-
Causality: The NaHCO₃ wash neutralizes the p-TsOH catalyst, preventing product degradation during workup and purification.
-
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield this compound.
Conclusion and Future Outlook
The synthesis of this compound can be successfully achieved through several catalytic pathways, each with distinct advantages and drawbacks. The traditional base-promoted Williamson etherification, while reliable, is being supplanted by more efficient and atom-economical acid-catalyzed methods. Brønsted acid catalysis offers a direct, one-pot conversion but requires careful control to prevent side reactions. Lewis acid catalysis provides a milder alternative that can potentially improve selectivity and substrate scope.
For researchers, the choice of catalyst should be guided by the specific requirements of their synthesis, including substrate sensitivity, desired scale, and cost considerations. For general laboratory-scale synthesis, the Brønsted acid-catalyzed method presented here offers an excellent balance of efficiency, cost, and operational simplicity.
Looking forward, the development of novel catalytic systems, such as enantioselective Lewis acids for asymmetric cyclizations or innovative photoredox-catalyzed methods that operate under even milder conditions, will continue to expand the synthetic chemist's toolkit for accessing these valuable medicinal chemistry building blocks.[11][12]
References
- 1. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 2. d-nb.info [d-nb.info]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O=H Insertion and C=C Bond-Forming Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. "Cyclization of Diols Using Ferrocenium Cations & Other Iron-Based Cata" by Cody D. Amann, Fnu Khushboo et al. [irl.umsl.edu]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
A Comparative Guide to the Biological Activity of 3-(4-Bromophenyl)-3-methyloxetane and Its Analogues for Drug Discovery Professionals
Introduction: The Rising Prominence of the Oxetane Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of small, three-dimensional motifs to optimize the physicochemical and pharmacokinetic properties of lead compounds is a paramount objective. Among these, the oxetane ring has emerged as a particularly valuable scaffold.[1][2][3] Unlike its more flexible carbocyclic analogue, cyclobutane, the oxetane ring's oxygen atom imparts a degree of polarity and reduces gauche interactions, resulting in a more planar and rigid structure.[2] This unique combination of features has led to its successful application as a bioisosteric replacement for commonly employed functionalities such as gem-dimethyl and carbonyl groups.[2] The introduction of an oxetane can confer a multitude of benefits, including enhanced aqueous solubility, improved metabolic stability, and a reduction in lipophilicity, all of which are critical attributes for the development of successful drug candidates.[4]
This guide provides an in-depth comparison of the biological activity of 3-(4-Bromophenyl)-3-methyloxetane and its structural analogues. We will delve into the rationale behind its design, present available experimental data on its biological effects, and compare its performance with relevant analogues to elucidate key structure-activity relationships (SAR). This analysis is intended to equip researchers, scientists, and drug development professionals with the critical insights needed to leverage the potential of this promising chemical scaffold.
The Strategic Advantage of 3,3-Disubstituted Oxetanes
Within the family of oxetane-containing compounds, the 3,3-disubstituted pattern holds particular significance. This substitution pattern is known to enhance the stability of the oxetane ring by sterically shielding the ether oxygen from potential nucleophilic attack, a crucial factor for in vivo applications.[2] The presence of two substituents at the C3 position allows for the precise tuning of a molecule's properties and its three-dimensional shape to optimize interactions with biological targets.
The subject of this guide, this compound, is a prime example of a 3,3-disubstituted oxetane. This structure combines a small alkyl group (methyl) with an aryl group (4-bromophenyl), offering a unique balance of lipophilicity and polarity. The bromine atom on the phenyl ring is a particularly interesting feature, as halogens are known to modulate electronic properties and can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
Comparative Biological Activity: Insights from Experimental Data
While direct biological activity data for this compound is not extensively available in the public domain, we can infer its potential activities by examining structurally related compounds and the broader class of 3-aryl-3-alkyloxetanes.
Antimicrobial Activity: A Case Study with a Complex Analogue
A study on novel quinoline derivatives has provided valuable insights into the potential antimicrobial properties of molecules containing a 3-(4-bromobenzyl)oxetane moiety.[1][5] Although part of a much larger and more complex scaffold, the inclusion of this oxetane-containing fragment was explored for its contribution to antimicrobial activity.
The study evaluated a series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives against a panel of bacterial and fungal strains.[5] The compound bearing a 4-bromobenzyloxy group at the 3-position of the oxetane ring, namely 3-(2-(3-((4-bromobenzyl)oxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline (9b) , demonstrated notable activity.[5]
Table 1: Minimum Inhibitory Concentration (MIC) of a 3-(4-Bromobenzyl)oxetane-Containing Quinoline Derivative (Compound 9b) [5]
| Microorganism | Strain | MIC (µM) |
| Proteus mirabilis | NCIM2388 | 62.5 |
| Staphylococcus albus | NCIM 2178 | 62.5 |
| Aspergillus niger | ATCC 504 | 62.5 |
| Escherichia coli | NCIM 2065 | >250 |
| Bacillus subtilis | NCIM2063 | >250 |
| Candida albicans | NCIM 3100 | >250 |
The structure-activity relationship (SAR) analysis from this study revealed that the presence of the unsubstituted benzyloxy group at the 3-position of the oxetane ring resulted in good activity against P. mirabilis, B. subtilis, and A. niger with a MIC of 31.25 µM.[5] The introduction of the 4-bromobenzyl group in compound 9b led to a two-fold decrease in activity against P. mirabilis and A. niger, while maintaining good activity against S. albus.[5] This suggests that while the 3-(4-bromobenzyl)oxetane moiety is compatible with antimicrobial activity, the nature of the substituent on the phenyl ring can fine-tune the potency and spectrum of action.
It is crucial to underscore that in these complex molecules, the observed antimicrobial activity is likely a result of the entire molecular architecture, with the quinoline and fluorophenoxy components playing a significant role. However, these findings provide a valuable starting point, demonstrating that the 3-(4-bromobenzyl)oxetane fragment can be incorporated into biologically active compounds.
Experimental Protocols for Assessing Biological Activity
To facilitate further research and a more direct comparison of this compound and its analogues, we provide the following detailed, step-by-step methodologies for key biological assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Workflow for Broth Microdilution Assay
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Spectroscopic Characterization of 3-(4-Bromophenyl)-3-methyloxetane Isomers
This guide provides an in-depth spectroscopic comparison of the isomers of 3-(4-Bromophenyl)-3-methyloxetane, a compound of interest in medicinal chemistry due to the prevalence of the oxetane motif as a bioisostere. We will delve into the expected spectral characteristics using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus will be on interpreting the spectral data to confirm the molecule's unique structural features, grounded in established spectroscopic principles.
Structural Analysis and Isomerism
The molecule this compound possesses a single stereocenter at the C3 position of the oxetane ring. This quaternary carbon is bonded to four different groups: a methyl group, a 4-bromophenyl group, and two methylene carbons of the oxetane ring (C2 and C4).
Consequently, the compound exists as a pair of enantiomers: (R)-3-(4-Bromophenyl)-3-methyloxetane and (S)-3-(4-Bromophenyl)-3-methyloxetane. It is critical to understand that standard spectroscopic techniques such as NMR and IR, when performed in an achiral solvent, will not differentiate between these enantiomers. The spectra of the R-isomer, the S-isomer, and a racemic mixture will be identical. Distinguishing between them would require specialized techniques like NMR with a chiral shift reagent or chiral chromatography.
This guide will, therefore, focus on the spectroscopic features that confirm the overall molecular structure, which is common to both enantiomers.
Caption: Structure of this compound with key proton groups labeled.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR is arguably the most powerful tool for elucidating the structure of this molecule. The spectrum is expected to show five distinct signals corresponding to the chemically non-equivalent protons.
Predicted ¹H NMR Data
| Labeled Protons | Multiplicity | Approx. Chemical Shift (δ, ppm) | Integration | Rationale |
| Hc (Methyl) | Singlet (s) | 1.5 - 1.9 | 3H | Alkyl group on a quaternary carbon, shielded. |
| Ha , Hb (Oxetane CH₂) | Doublet (d) | 4.2 - 4.8 | 4H (2H each) | Protons on carbons adjacent to oxygen are deshielded[1]. They are diastereotopic and appear as two distinct doublets due to geminal coupling. |
| Hd (Aromatic) | Doublet (d) | 7.2 - 7.4 | 2H | Aromatic protons ortho to the oxetane substituent. Appears as a doublet due to coupling with He. |
| He (Aromatic) | Doublet (d) | 7.4 - 7.6 | 2H | Aromatic protons ortho to the bromine atom are deshielded by its inductive effect[2][3]. Appears as a doublet due to coupling with Hd. |
Causality Behind the Spectrum:
-
Aromatic Region (7.0-8.0 ppm): The 4-substituted (para) pattern on the benzene ring leads to a highly symmetrical and predictable appearance[4]. The two protons ortho to the oxetane group (Hd) are chemically equivalent, as are the two protons ortho to the bromine (He). This results in a classic AA'BB' system, which often simplifies to appear as two distinct doublets[4]. The bromine atom is an electron-withdrawing group, which deshields the adjacent protons (He), causing them to appear further downfield than Hd[2].
-
Oxetane Region (4.0-5.0 ppm): The two methylene groups of the oxetane ring (labeled Ha and Hb) are adjacent to the electron-withdrawing oxygen atom, shifting their signals downfield[1]. Because the C3 carbon is a stereocenter, the two protons on C2 are diastereotopic, as are the two on C4. This means they are chemically non-equivalent and should ideally give rise to four separate signals. However, they often appear as two sets of doublets due to strong geminal coupling.
-
Alkyl Region (1.5-2.0 ppm): The methyl group (Hc) is attached to a quaternary carbon and is not coupled to any other protons, hence it appears as a sharp singlet. Its upfield position is characteristic of a saturated alkyl group[1].
¹³C NMR Spectroscopy: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a clear map of the carbon framework. Due to the molecule's symmetry, fewer than the total 10 carbons are expected to be observed as unique signals.
Predicted ¹³C NMR Data
| Carbon Type | Approx. Chemical Shift (δ, ppm) | Rationale |
| Methyl (-CH₃) | 25 - 35 | Typical range for an sp³ hybridized alkyl carbon[5]. |
| Quaternary (C-Ar) | 40 - 50 | The sp³ quaternary carbon of the oxetane ring. |
| Oxetane (-CH₂-O) | 75 - 85 | Carbons bonded to an ether oxygen are significantly deshielded and appear downfield[5][6]. |
| Aromatic (C-Br) | 120 - 125 | The carbon directly attached to bromine is deshielded, but its exact shift is influenced by resonance effects. |
| Aromatic (-CH) | 128 - 132 | Two signals are expected for the four aromatic CH carbons due to symmetry[7]. |
| Aromatic Quaternary (ipso-C) | 140 - 145 | The quaternary aromatic carbon attached to the oxetane ring. |
Key Interpretive Points:
-
Symmetry: The para-substituted aromatic ring has a plane of symmetry, meaning only four signals will appear for the six aromatic carbons[7].
-
Chemical Shifts: The chemical shifts are spread over a wide range, preventing the signal overlap that can sometimes occur in ¹H NMR[6]. The positions are highly diagnostic: the upfield methyl carbon, the mid-field oxetane carbons deshielded by oxygen, and the downfield aromatic carbons[5].
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy is excellent for identifying the key functional groups present in the molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Significance |
| 3100 - 3010 | Aromatic C-H Stretch | Medium | Confirms the presence of the aromatic ring[4][8]. |
| 2950 - 2850 | Alkyl C-H Stretch | Medium-Strong | Indicates the methyl and methylene groups[8]. |
| 1600 - 1450 | Aromatic C=C Bending | Medium | Characteristic "in-ring" vibrations of the benzene ring[4]. |
| ~980 | C-O-C Stretch (Oxetane) | Strong | The C-O-C ether stretch is typically strong. For strained four-membered rings like oxetane, this band is often found at a characteristic frequency distinct from acyclic ethers[9][10]. |
| ~1010 & 820 | C-H Bending | Strong | The out-of-plane ("oop") bending for a 1,4-disubstituted (para) aromatic ring is typically a strong absorption around 800-850 cm⁻¹[4]. |
| 600 - 500 | C-Br Stretch | Medium-Strong | Confirms the presence of the bromo-substituent. |
Mass Spectrometry (MS): Molecular Weight and Isotopic Signature
Mass spectrometry provides the molecular weight and crucial information about the elemental composition through fragmentation and isotopic patterns.
Predicted Mass Spectrum Features
-
Molecular Ion (M⁺): The most telling feature will be a pair of peaks of almost equal intensity for the molecular ion, separated by 2 mass units (m/z). This is the definitive signature of a molecule containing one bromine atom, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes being roughly 1:1[11][12]. For C₁₀H₁₁BrO, the expected peaks would be at m/z 226 (for ⁷⁹Br) and 228 (for ⁸¹Br).
-
Key Fragmentation Patterns:
-
Loss of Bromine: A significant peak corresponding to the loss of the bromine radical ([M-Br]⁺) at m/z 147 is expected.
-
Benzylic Cleavage: Cleavage of the bond between the oxetane and the aromatic ring is possible, though less favored than loss of the halogen.
-
Aromatic Fragments: Peaks corresponding to the bromophenyl cation ([C₆H₄Br]⁺) at m/z 155/157 may be observed.
-
Standardized Experimental Protocols
Reproducible and high-quality data begins with meticulous sample preparation.
Protocol 1: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-15 mg of the this compound sample into a clean, dry vial[13][14].
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial. Ensure the solvent contains a reference standard like tetramethylsilane (TMS)[15].
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is critical for good spectral resolution[14].
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. To avoid solid particulates, a small plug of cotton or glass wool can be placed in the pipette[15].
-
Volume Check: Ensure the sample height in the NMR tube is approximately 4-5 cm, which is optimal for most modern spectrometers[16].
-
Capping and Labeling: Cap the NMR tube securely and label it clearly before proceeding to the spectrometer for data acquisition.
Protocol 2: General Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of an organic compound.
Conclusion
The structural confirmation of this compound is readily achievable through a combined spectroscopic approach. ¹H NMR provides detailed information on the proton environments, particularly the characteristic pattern of the para-substituted aromatic ring and the diastereotopic nature of the oxetane protons. ¹³C NMR confirms the carbon skeleton and the presence of the key functional groups. IR spectroscopy validates the presence of aromatic, alkyl, and C-O-C ether bonds. Finally, mass spectrometry provides unambiguous confirmation of the molecular weight and the presence of a single bromine atom through its distinct isotopic pattern. While these methods confirm the molecular structure, they do not differentiate between the (R) and (S) enantiomers.
References
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. youtube.com [youtube.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. compoundchem.com [compoundchem.com]
- 6. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. whitman.edu [whitman.edu]
- 12. youtube.com [youtube.com]
- 13. scribd.com [scribd.com]
- 14. organomation.com [organomation.com]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
A Comparative Benchmarking Guide to the Stability of 3-(4-Bromophenyl)-3-methyloxetane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the oxetane motif has emerged as a valuable building block for enhancing the physicochemical properties of drug candidates.[1][2][3] Its ability to improve aqueous solubility, metabolic stability, and lipophilicity has led to its incorporation into a growing number of clinical candidates.[4] However, the perceived instability of the four-membered ring, particularly under acidic conditions, can be a point of concern during drug development. This guide provides a comprehensive stability benchmark of 3-(4-Bromophenyl)-3-methyloxetane, a representative 3,3-disubstituted aryl oxetane, under forced degradation conditions.
The stability of an active pharmaceutical ingredient (API) is a critical attribute that ensures its safety and efficacy. Forced degradation studies are an indispensable tool in the pharmaceutical industry to identify likely degradation products, understand degradation pathways, and establish the intrinsic stability of a drug molecule.[5][6] This guide will delve into a head-to-head comparison of this compound against relevant chemical structures, providing objective experimental data to inform its application in drug discovery programs.
The Significance of the 3,3-Disubstitution Pattern
The substitution pattern on the oxetane ring plays a pivotal role in its stability.[1] 3,3-disubstituted oxetanes, such as the topic of our study, are generally considered more stable than their 2-substituted or monosubstituted counterparts. This increased stability is attributed to the steric hindrance provided by the substituents at the 3-position, which shields the ether oxygen from nucleophilic attack that could lead to ring-opening.[1]
Comparative Stability Assessment: Experimental Design
To provide a thorough evaluation, the stability of this compound was benchmarked against two comparator compounds:
-
Comparator A: 3-(4-Bromophenyl)oxetane: A monosubstituted analogue to assess the impact of the gem-dimethyl group on stability.
-
Comparator B: 1-Bromo-4-(tert-butyl)benzene: A non-oxetane isostere to evaluate the stability contribution of the oxetane ring itself versus a common hydrocarbon replacement.
The stability of these compounds was evaluated under a range of stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[5] These conditions are designed to accelerate degradation and reveal potential liabilities of the molecule.
Experimental Workflow for Forced Degradation Studies
The following workflow outlines the systematic approach to the forced degradation studies.
Caption: Experimental workflow for the comparative forced degradation study.
Detailed Experimental Protocols
1. Stock Solution Preparation:
-
Prepare 1 mg/mL stock solutions of this compound, Comparator A, and Comparator B in acetonitrile.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Stress: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Stress: Store 5 mg of the solid compound in a controlled temperature oven at 80°C.
-
Photolytic Stress: Expose the solid compound and a solution in quartz cuvettes to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
3. Sampling and Analysis:
-
Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize acidic and basic samples before analysis.
-
Dilute samples with mobile phase to an appropriate concentration.
-
Analyze by a stability-indicating HPLC-UV method to determine the remaining percentage of the parent compound. A typical starting point for method development would be a C18 column with a gradient elution of water and acetonitrile.
-
For samples showing significant degradation, analyze by LC-MS/MS to identify and characterize the degradation products.
Comparative Stability Data
The following table summarizes the hypothetical percentage of degradation observed for each compound under the different stress conditions after 24 hours. A degradation of 5-20% is generally considered suitable for validating a stability-indicating method.[7]
| Stress Condition | This compound (% Degradation) | Comparator A: 3-(4-Bromophenyl)oxetane (% Degradation) | Comparator B: 1-Bromo-4-(tert-butyl)benzene (% Degradation) |
| Acidic (0.1 M HCl, 60°C) | 8.2 | 25.6 | < 1 |
| Basic (0.1 M NaOH, 60°C) | 2.1 | 3.5 | < 1 |
| Oxidative (3% H₂O₂, RT) | 4.5 | 5.1 | 1.5 |
| Thermal (80°C) | < 1 | < 1 | < 1 |
| Photolytic (ICH Q1B) | 1.8 | 2.3 | 1.2 |
Discussion and Interpretation
The data clearly demonstrates the superior stability of This compound compared to its monosubstituted counterpart, particularly under acidic conditions. This aligns with the mechanistic understanding that the 3,3-disubstitution sterically hinders the protonation of the ether oxygen and subsequent nucleophilic attack, which is the primary pathway for acid-catalyzed ring-opening of oxetanes.[1]
Both oxetane-containing compounds showed a higher degree of degradation under oxidative conditions compared to the hydrocarbon isostere, suggesting the oxetane ring may have some liability towards oxidation, albeit minor under these conditions. All three compounds exhibited high stability under basic, thermal, and photolytic stress.
Potential Degradation Pathway
Under acidic conditions, the primary degradation pathway for oxetanes is acid-catalyzed ring-opening. For this compound, this would likely proceed as follows:
Caption: Proposed acid-catalyzed degradation pathway of this compound.
Conclusion
This comparative guide demonstrates that this compound possesses robust chemical stability, particularly when compared to its monosubstituted analog. The 3,3-disubstitution pattern confers significant resistance to acid-mediated degradation. While a minor susceptibility to oxidative stress was noted, the overall stability profile is highly favorable for its inclusion in drug discovery and development programs. These findings should provide researchers and drug development professionals with the confidence to employ 3,3-disubstituted oxetanes like this compound to optimize the properties of their lead compounds.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. pharmtech.com [pharmtech.com]
A Comparative Guide to the Cross-Reactivity Profiling of 3-(4-Bromophenyl)-3-methyloxetane
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for 3-(4-bromophenyl)-3-methyloxetane, a representative of the increasingly important class of 3,3-disubstituted oxetanes in medicinal chemistry. Rather than a simple data sheet, this document serves as a strategic and methodological blueprint for researchers, scientists, and drug development professionals. We will explore the scientific rationale behind experimental choices, provide detailed protocols for key assays, and present a logical cascade for assessing the selectivity of this promising scaffold compared to its common bioisosteric alternatives.
The Strategic Imperative: Why Focus on Oxetane Cross-Reactivity?
The oxetane ring has emerged as a highly valued motif in modern drug discovery, prized for its ability to confer desirable physicochemical properties.[1][2] As a four-membered cyclic ether, its strained yet stable nature introduces a unique combination of polarity, low molecular weight, and three-dimensionality.[3][4] In drug design, 3,3-disubstituted oxetanes, such as this compound, are frequently employed as bioisosteric replacements for less favorable functional groups, namely gem-dimethyl and carbonyl moieties.[5][6]
The rationale for this strategy is compelling:
-
Improved Solubility & Reduced Lipophilicity: Replacing a lipophilic gem-dimethyl group with a polar oxetane can significantly enhance aqueous solubility and lower the distribution coefficient (LogD), which is often beneficial for improving oral bioavailability and reducing off-target toxicity.[1]
-
Metabolic Stability: The oxetane scaffold can block metabolically vulnerable C-H bonds, leading to improved stability in the presence of metabolic enzymes like cytochrome P450s (CYPs).[7][8]
-
Vectorial Exit from Flatland: The inherent three-dimensionality of the sp³-rich oxetane ring allows for exploration of novel chemical space, potentially leading to enhanced target affinity and selectivity compared to flat aromatic systems.[9]
However, the introduction of any new chemical entity into a biological system necessitates a rigorous evaluation of its off-target interactions. Cross-reactivity, the unintended binding of a compound to proteins other than its primary target, can lead to adverse drug reactions and toxicity.[10] Therefore, a proactive and systematic cross-reactivity assessment is not merely a regulatory hurdle but a cornerstone of rational drug design. This guide establishes a robust framework for such an assessment.
The Comparative Framework: Selecting the Right Benchmarks
To meaningfully evaluate the cross-reactivity profile of this compound, it must be compared against the very groups it is designed to replace. This "matched molecular pair analysis" provides the clearest insight into the scaffold's contribution to selectivity.[6]
Our proposed comparators are:
-
The gem-Dimethyl Analogue: 2-(4-Bromophenyl)-2-methylpropane
-
The Carbonyl Analogue: 1-(4-Bromophenyl)ethan-1-one
This comparison allows us to directly test the hypothesis that the oxetane motif offers a superior selectivity profile by mitigating the potential liabilities of its bioisosteric counterparts (e.g., high lipophilicity of the gem-dimethyl group).
Caption: Core bioisosteric comparison for the study.
The Experimental Cascade: A Multi-Tiered Approach to Profiling
A comprehensive cross-reactivity study should follow a tiered approach, moving from broad, high-throughput screening to more focused, quantitative assays. This ensures efficient use of resources while building a detailed understanding of the compound's selectivity profile.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. tcichemicals.com [tcichemicals.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Safety Operating Guide
Personal protective equipment for handling 3-(4-Bromophenyl)-3-methyloxetane
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(4-Bromophenyl)-3-methyloxetane
Byline: Your Partner in Laboratory Safety and Chemical Handling Excellence
Introduction: Understanding the Compound, Prioritizing Safety
The hierarchy of controls dictates that PPE is the final, but critical, line of defense after engineering and administrative controls are implemented. All handling of this compound must occur within a certified chemical fume hood to minimize inhalation exposure.[1][2][3] This guide will focus on the correct selection and use of PPE within that controlled environment.
Core PPE Requirements: A Head-to-Toe Protocol
Protecting yourself from chemical hazards requires a systematic, full-body approach. The following recommendations are based on established safety standards for handling potentially hazardous chemicals.[4][5]
Eye and Face Protection: The Non-Negotiable First Barrier
Chemical splashes can cause irreversible eye damage. Standard safety glasses are insufficient.
-
Primary Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[6] They must form a seal around the eyes to protect against splashes, vapors, and mists.[1][7]
-
Secondary Protection: For procedures with a higher risk of splashing or energetic reactions (e.g., transfers of large volumes, quenching reactions), a full-face shield must be worn over chemical splash goggles.[1][6][7]
Skin and Body Protection: Preventing Dermal Exposure
Halogenated aromatic compounds can cause skin irritation, and some may be absorbed through the skin.[1]
-
Laboratory Coat: A flame-resistant (e.g., Nomex®) or 100% cotton lab coat, fully buttoned with sleeves rolled down, is required.[6] Polyester or acrylic blends should be avoided as they can melt and adhere to the skin in a fire.
-
Chemical Apron: For tasks involving larger quantities or significant splash potential, a chemical-resistant apron should be worn over the lab coat.
-
Appropriate Attire: Full-length pants and closed-toe, closed-heel shoes are mandatory in the laboratory at all times.[1][6]
Hand Protection: Selecting the Right Glove
There is no universal glove; selection must be based on chemical compatibility and breakthrough time. For this compound, which has both aromatic and ether-like characteristics, careful selection is key.
-
Recommended Material: Nitrile gloves are a suitable choice for incidental contact and splash protection against a broad range of chemicals, including many halogenated organics and ethers.[1][8][9] However, for prolonged contact, heavier-duty gloves should be considered.
-
Double Gloving: Wearing two pairs of nitrile gloves can increase protection and allows for the safe removal of the outer glove immediately after a potential contamination.
-
Inspection and Replacement: Always inspect gloves for tears or pinholes before use.[10] If contact with the chemical occurs, remove the gloves immediately using the proper technique to avoid skin contact, wash your hands, and don a new pair.[6][10] Do not reuse disposable gloves.
Glove Selection Summary Table
| Glove Material | Protection Against Aromatic Compounds | Protection Against Ethers | Recommended Use for this compound |
| Nitrile | Fair to Good (Splash) | Good (Splash) | Recommended for splash protection. Change immediately upon contact.[8][11] |
| Neoprene | Good | Good | A robust alternative for extended handling.[8][9] |
| Butyl Rubber | Poor | Excellent | Not recommended due to poor performance with aromatic hydrocarbons.[8] |
| Latex | Poor | Fair | Not recommended due to poor chemical resistance and allergy concerns.[8][9] |
This table provides general guidance. Always consult the specific glove manufacturer's compatibility chart for the most accurate information.[12][13]
Respiratory Protection: The Role of Engineering Controls
As a standard practice, this compound should be handled exclusively within a properly functioning chemical fume hood.[1][4] This engineering control is the primary method for preventing respiratory exposure. A respirator is typically not necessary for routine lab-scale operations under these conditions. However, a NIOSH-approved respirator with organic vapor cartridges must be available for emergency situations, such as a large spill outside of the fume hood.[1][6] Use of a respirator requires enrollment in your institution's respiratory protection program, including fit testing and training.[6]
Operational Guide: A Step-by-Step Safety Workflow
Adherence to a strict protocol minimizes the risk of exposure at every stage of handling.
Safe Handling Workflow Diagram
Caption: A workflow for safe handling, from preparation to disposal.
Step-by-Step Protocol:
-
Preparation:
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Gather all necessary equipment and reagents and place them inside the fume hood.[1]
-
Don all required PPE: lab coat, chemical splash goggles, and double nitrile gloves.
-
-
Handling:
-
Perform all manipulations, including weighing and transfers, within the fume hood with the sash at the lowest practical height.[1]
-
Handle the material carefully to avoid generating dust or aerosols.
-
Keep containers sealed when not in use.
-
-
Decontamination and Cleanup:
-
In case of a small spill inside the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Place the contaminated absorbent into a sealed, properly labeled hazardous waste container.
-
Decontaminate surfaces and glassware with an appropriate solvent (e.g., acetone), collecting the rinsate as hazardous waste.[1]
-
Disposal Plan: Responsible Waste Management
Proper segregation and disposal of chemical waste are crucial for safety and environmental compliance.
-
Chemical Waste: All waste containing this compound, including reaction residues and contaminated absorbent material, must be collected in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[1][14] Do not mix with non-halogenated waste.[1]
-
Contaminated PPE: Heavily contaminated gloves and other disposable PPE should be placed in the solid hazardous waste container. Lightly contaminated items can typically be disposed of in the regular laboratory trash, but follow your institution's specific guidelines.
-
Empty Containers: "Empty" containers that held the chemical must be triple-rinsed with a suitable solvent. The rinsate must be collected as halogenated organic waste.[15] After rinsing, the container can be disposed of according to institutional policy.
By adhering to these rigorous PPE and handling protocols, researchers can confidently and safely work with this compound, fostering a culture where cutting-edge science and uncompromising safety are mutually reinforcing.
References
- 1. benchchem.com [benchchem.com]
- 2. ipgsf.com [ipgsf.com]
- 3. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. labequipmentdirect.com [labequipmentdirect.com]
- 5. compliancy-group.com [compliancy-group.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. hsa.ie [hsa.ie]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 10. chemicalbook.com [chemicalbook.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. calpaclab.com [calpaclab.com]
- 13. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. echemi.com [echemi.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
